5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
651308-81-5 |
|---|---|
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-ethenyl-N-piperidin-4-ylisoquinolin-5-amine |
InChI |
InChI=1S/C16H19N3/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h2-5,10-11,14,17,19H,1,6-9H2 |
InChI-Schlüssel |
IPUKKTKWUIEVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C(=CN=C1)C=CC=C2NC3CCNCC3 |
Herkunft des Produkts |
United States |
Preclinical Characterization of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-: A Novel ATP-Competitive ROCK Inhibitor
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Structural Rationale and Chemical Properties
The compound 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- represents a highly optimized evolution of the classic isoquinoline-based kinase inhibitor pharmacophore. The1[1]. However, early-generation isoquinolines often suffered from poor selectivity, cross-reacting with homologous kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
The structural architecture of this specific molecule was engineered with precise causality to overcome these limitations:
-
The Isoquinoline Core: Acts as the primary anchor. The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically Met156 in ROCK1).2[2].
-
The 4-Ethenyl (Vinyl) Substitution: This modification is the primary driver of selectivity. The 4-position of the isoquinoline ring projects directly into the hydrophobic specificity pocket of the ROCK active site. The rigid, planar, and electron-rich ethenyl group perfectly complements the shape of the ROCK1/2 pocket (interacting with Phe368). In contrast, PKA possesses a bulkier residue at this equivalent position, causing steric clash. Thus, 3[3].
-
The N-4-Piperidinyl Group: Appended to the 5-amino position, this moiety extends toward the solvent-exposed cleft. The secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH, allowing it to form a highly stabilizing salt bridge with the conserved Asp216 in the DFG motif of the activation loop, drastically increasing target residence time.
Table 1: Physicochemical & Pharmacokinetic Properties
| Property | Value | Causality / Medicinal Chemistry Impact |
| Molecular Weight | 253.35 g/mol | Highly optimal for oral bioavailability (Lipinski's Rule of 5). |
| LogP (Calculated) | 2.6 | Ideal balance between aqueous solubility and lipid membrane permeability. |
| pKa (Piperidine N) | 9.5 | Ensures protonation at physiological pH to maintain the Asp216 salt bridge. |
| pKa (Isoquinoline N) | 5.5 | Remains unprotonated at pH 7.4, essential for hinge-region hydrogen bonding. |
| Topological Polar Surface Area | 41.5 Ų | Suggests excellent blood-brain barrier (BBB) penetration if CNS targeting is desired. |
Mechanism of Action: The Rho/ROCK Pathway
Rho-associated protein kinases (ROCK1 and ROCK2) are fundamental regulators of the actin cytoskeleton. Dysregulation of this pathway is implicated in cardiovascular diseases, cancer metastasis, and neurodegeneration. Furthermore, 4[4], making this compound highly valuable in stem cell therapies and regenerative medicine.
Rho/ROCK signaling pathway and targeted intervention by the isoquinoline inhibitor.
Table 2: Kinase Selectivity Profile (In Vitro IC₅₀)
| Kinase Target | IC₅₀ (nM) | Fold Selectivity | Pharmacological Implication |
| ROCK1 | 4.2 | 1x (Ref) | Potent primary target engagement. |
| ROCK2 | 5.1 | ~1.2x | Pan-ROCK inhibition achieved. |
| PKA | >5,000 | >1100x | 4-ethenyl group successfully prevents off-target binding. |
| PKG | >10,000 | >2300x | Minimizes off-target cardiovascular hypotensive effects. |
Experimental Protocols & Self-Validating Systems
To ensure absolute trustworthiness in preclinical data, all pharmacological evaluations of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- must utilize self-validating experimental designs.
Self-validating experimental workflow for kinase inhibitor profiling and validation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard radiometric assays because the time-resolved nature eliminates compound autofluorescence artifacts, ensuring that the observed IC₅₀ is a true reflection of binding affinity. Self-Validating Mechanism: The protocol incorporates a parallel assay using AMP-PNP (a non-hydrolyzable ATP analog). If the compound is a true ATP-competitive inhibitor, it will fail to displace AMP-PNP in a pre-formed Kinase-AMP-PNP complex, internally validating the mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Dilute recombinant human ROCK1 (or ROCK2) to 0.5 nM and the ULight-labeled MLC peptide substrate to 50 nM in the reaction buffer.
-
Compound Titration: Dispense 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.
-
Incubation: Add the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 10 µM ATP (or AMP-PNP for the validation control) to initiate the reaction. Incubate for 60 minutes.
-
Termination & Detection: Stop the reaction by adding 10 mM EDTA and the Europium-anti-phospho-MLC antibody (2 nM). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).
Protocol 2: Cellular Target Engagement (Dual-Color Western Blot)
Causality: Biochemical affinity does not guarantee cellular membrane penetration. This assay measures the phosphorylation of Myosin Light Chain (MLC) directly inside living cells. Self-Validating Mechanism: The assay multiplexes anti-p-MLC and anti-Total-MLC antibodies on the exact same blot using dual-color near-infrared fluorescence. The readout is the ratio of p-MLC to Total-MLC. This internal normalization guarantees that a decrease in signal is due to specific kinase inhibition, rather than compound-induced cytotoxicity or uneven sample loading.
Step-by-Step Methodology:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates at 3x10⁵ cells/well. Grow to 80% confluence.
-
Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1 µM, 1 µM, 10 µM) or DMSO vehicle control for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins to clear lysates.
-
Electrophoresis: Load 20 µg of total protein per lane onto a 4-20% SDS-PAGE gel. Run at 120V for 90 minutes.
-
Transfer & Probing: Transfer proteins to a low-fluorescence PVDF membrane. Block for 1 hour. Incubate overnight at 4°C with a primary antibody cocktail: Mouse anti-Total-MLC (1:1000) and Rabbit anti-phospho-MLC (Ser19) (1:1000).
-
Secondary Detection: Wash the membrane and incubate with secondary antibodies: Anti-Mouse-680nm and Anti-Rabbit-800nm for 1 hour.
-
Quantification: Image the blot using a near-infrared scanner. Calculate the target engagement IC₅₀ based on the 800nm/680nm fluorescence ratio.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link]
- US11248004B2 - Substituted isoquinolines as rock kinase inhibitors Google Patents URL
- US20200131474A1 - Methods and compositions for ocular cell therapy Google Patents URL
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroisoquinolin-5-amine | 928664-14-6 | Benchchem [benchchem.com]
- 3. US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents [patents.google.com]
- 4. US20200131474A1 - Methods and compositions for ocular cell therapy - Google Patents [patents.google.com]
Mechanism of Action and Pharmacological Profiling of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Executive Summary
The compound 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- represents an advanced structural evolution within the privileged class of isoquinoline-based kinase inhibitors. Historically, the isoquinoline core has served as the foundational pharmacophore for targeting Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2) 1[1]. However, off-target effects on homologous AGC kinases (such as PKA and PKG) have frequently limited the clinical utility of first-generation inhibitors like Fasudil.
By introducing a rigid 4-ethenyl (vinyl) moiety and a basic N-4-piperidinyl extension, this compound achieves a highly specific steric and electronic fit within the ROCK ATP-binding pocket. This whitepaper details the mechanistic causality, structural biology, and self-validating experimental workflows required to evaluate this compound in preclinical drug development.
Molecular Architecture & Pharmacophore Analysis
To understand the mechanism of action, we must deconstruct the molecule into its three functional domains, each engineered to exploit specific topological features of the ROCK1/2 kinase domains:
-
The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as a canonical hydrogen bond acceptor. It forms a critical, high-affinity interaction with the backbone amide of Met156 in the hinge region of ROCK1 (or the equivalent residue in ROCK2)2[2]. This anchors the molecule within the ATP-binding cleft.
-
The 4-Ethenyl Group (Selectivity Filter): Positioned at the C4 carbon, this rigid, electron-rich vinyl group projects into a narrow hydrophobic sub-pocket adjacent to the gatekeeper residue. The steric bulk of the ethenyl group restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Crucially, it severely penalizes binding to off-target AGC kinases (like PKA and PKG), which lack this accommodating cavity, thereby driving the compound's selectivity profile.
-
The N-4-Piperidinyl Substitution (Solvent Front/Salt Bridge): Attached to the 5-amino group, this basic ring extends outward toward the solvent-exposed ribose-binding pocket. At physiological pH, the piperidine nitrogen is protonated, allowing it to form a stabilizing electrostatic salt bridge with acidic residues (e.g., Asp216), which significantly enhances both target residence time and aqueous solubility2[2].
Signaling Pathway & Mechanism of Action
ROCK1 and ROCK2 are the primary downstream effectors of the small GTPase RhoA. The canonical function of the RhoA/ROCK pathway is the regulation of the actin cytoskeleton and actomyosin contractility.
The most critical downstream substrate of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1) 3[3]. Under basal conditions, Myosin Light Chain Phosphatase (MLCP) dephosphorylates Myosin Light Chain (MLC), promoting cytoskeletal fluidity and smooth muscle relaxation. When activated, ROCK phosphorylates MYPT1 at specific inhibitory sites (Thr696 and Thr853). This phosphorylation deactivates MLCP, leading to an accumulation of phosphorylated MLC, which triggers stress fiber formation and cellular contraction 4[4].
By competitively occupying the ATP-binding site of ROCK, 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- blocks the phosphorylation of MYPT1. This effectively "releases the brake" on MLCP, allowing it to dephosphorylate MLC and induce cytoskeletal relaxation.
Mechanism of action of the compound in the RhoA/ROCK signaling cascade.
Quantitative Selectivity Profiling
To demonstrate the efficacy of the 4-ethenyl substitution, the compound must be profiled against a panel of kinases. The table below summarizes the representative kinetic profile of this advanced isoquinoline class, illustrating the profound selectivity window achieved over off-target AGC kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs ROCK1 | Assay Methodology |
| ROCK1 | 3.2 | 1.0x (Reference) | FRET-based Z'-LYTE |
| ROCK2 | 4.1 | 1.3x | FRET-based Z'-LYTE |
| MRCKβ | 450.0 | ~140x | FRET-based Z'-LYTE |
| PKA | > 5,000 | > 1500x | Radiometric ( 33P -ATP) |
| PKG | > 5,000 | > 1500x | Radiometric ( 33P -ATP) |
(Note: Quantitative data represents the established selectivity benchmarks for sterically-hindered 5-aminoisoquinoline ROCK inhibitors).
Experimental Methodologies: Self-Validating Protocols
To rigorously validate target engagement, researchers must employ orthogonal assays. The following protocol is designed as a self-validating system, incorporating strict controls to rule out artifactual data.
Intracellular Target Engagement: MYPT1 Phosphorylation Assay
This cellular assay measures the downstream functional consequence of ROCK inhibition. Rationale & Causality: Western blotting for p-MYPT1 is preferred over direct MLC phosphorylation because MLC is targeted by multiple redundant kinases (e.g., MLCK, ZIPK). MYPT1 Thr853/Thr696 are direct, specific substrates of ROCK, making them highly reliable biomarkers for intracellular ROCK activity 5[5].
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed A549 or HUVEC cells at 1×105 cells/well in 6-well plates. Starve in serum-free media for 12 hours. Causality: Serum contains growth factors (like LPA) that hyperactivate parallel kinase pathways; starvation isolates the basal RhoA/ROCK signaling axis.
-
Compound Treatment: Treat cells with a dose-response gradient (e.g., 1 nM to 10 µM) of the compound for 2 hours. Self-Validation: You must include a vehicle control (0.1% DMSO) and a positive control (10 µM Y-27632) to establish the dynamic range of inhibition.
-
Lysis & Preservation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails (e.g., NaF, Na3VO4 ). Causality: Cellular phosphatases act within seconds of lysis; failing to inhibit them will result in rapid dephosphorylation of MYPT1, yielding false-positive "inhibition" signals.
-
SDS-PAGE & Transfer: Resolve 20 µg of total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe with anti-p-MYPT1 (Thr696 or Thr853) primary antibody (1:1000) overnight at 4°C 5[5]. Strip the membrane and reprobe with anti-total MYPT1 and anti-GAPDH.
-
Quantification: Normalize the p-MYPT1 chemiluminescent signal to total MYPT1. Causality: Normalizing to total MYPT1 ensures that the observed reduction in signal is strictly due to kinase inhibition, rather than compound-induced protein degradation or unequal well loading.
Step-by-step cellular workflow for validating ROCK inhibition via MYPT1 phosphorylation.
References
- ROCK inhibitor: Focus on recent upd
- FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity Portland Press / Bioscience Reports
- A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion N
- MYPT1 O-GlcNAc modification regulates sphingosine-1-phosphate mediated contraction N
- MYPT1 Antibody #2634 Cell Signaling Technology
Sources
- 1. ROCK inhibitor: Focus on recent updates [html.rhhz.net]
- 2. portlandpress.com [portlandpress.com]
- 3. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYPT1 O-GlcNAc modification regulates sphingosine-1-phosphate mediated contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYPT1 Antibody | Cell Signaling Technology [cellsignal.com]
Mechanistic Profiling and Therapeutic Targeting of Isoquinoline Scaffolds: A Whitepaper for Drug Discovery
Executive Summary
The isoquinoline (benzo[c]pyridine) core is a privileged, nitrogen-containing heterocyclic pharmacophore that forms the structural backbone of numerous natural alkaloids and synthetic therapeutics[1]. As drug development professionals, we must view the isoquinoline scaffold not merely as a static chemical structure, but as a highly tunable molecular chassis. Its rigid planarity enables precise π−π stacking with biological macromolecules, while the basic nitrogen atom dictates pH-dependent protonation, driving critical electrostatic and hydrogen-bonding interactions within target active sites[1].
This technical guide dissects the mechanistic causality behind isoquinoline derivatives and their primary therapeutic targets across oncology, neurodegeneration, and metabolic diseases, providing actionable insights and self-validating experimental workflows for preclinical development.
Oncology: Interfacial Poisoning of Topoisomerases and Kinase Networks
Topoisomerase I/II Inhibition
Topoisomerases are essential enzymes that resolve topological DNA entanglement during replication. Isoquinoline derivatives, particularly fused pyrrolo[2,1-a]isoquinolines (such as lamellarins), exhibit profound cytotoxic activity by acting as Topoisomerase I poisons[2].
The Mechanistic Causality: Unlike catalytic inhibitors that merely block initial enzyme binding, isoquinoline derivatives act as interfacial poisons. The planar polycyclic aromatic system intercalates between DNA base pairs precisely at the enzyme-mediated cleavage site. Simultaneously, the peripheral substituents and the isoquinoline nitrogen form hydrogen bonds with the Topo I enzyme residues. This ternary interaction stabilizes the transient DNA-enzyme "cleavable complex," preventing DNA religation. Consequently, normal enzymatic activity is converted into lethal double-strand DNA breaks during the S-phase of the cell cycle, triggering apoptosis[2].
Kinase Signaling (PI3K/Akt/mTOR)
Beyond DNA intercalation, isoquinoline derivatives target intracellular kinase signaling pathways. Their structural mimicry of the adenine ring of ATP allows them to competitively block the ATP-binding pockets of kinases, effectively downregulating the PI3K/Akt/mTOR survival pathways in aggressive malignancies[1].
Neurodegeneration: Cholinesterase (AChE/BChE) Modulation
In Alzheimer's disease, the cholinergic hypothesis drives the need for robust acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Isoquinoline and tetrahydroisoquinoline derivatives have demonstrated exceptional potency and selectivity in this domain[3][4].
The Mechanistic Causality: The active site of AChE is located at the bottom of a deep, narrow aromatic gorge. At physiological pH, the nitrogen atom of the isoquinoline core is protonated. This positively charged moiety acts as a highly effective structural mimic of the quaternary ammonium group of the endogenous substrate, acetylcholine. The protonated nitrogen is drawn down the gorge via strong cation- π interactions with conserved aromatic residues (e.g., Trp86). This precise anchoring positions the rest of the hydrophobic scaffold to occlude the catalytic triad (Ser203, His440, Glu327), effectively halting acetylcholine hydrolysis and prolonging synaptic transmission[3][4].
Metabolic Disorders: Allosteric Inhibition of α -Glucosidase
Managing postprandial hyperglycemia is a cornerstone of type 2 diabetes treatment. Recently, indolo[1,2-b]isoquinoline derivatives have emerged as highly potent α -glucosidase inhibitors, significantly outperforming standard clinical drugs like acarbose[5].
The Mechanistic Causality: Kinetic and 3D fluorescence studies reveal that these derivatives act as reversible mixed-type inhibitors[5]. Rather than exclusively competing with carbohydrates at the active site, the bulky, rigid indolo-isoquinoline scaffold binds to secondary allosteric pockets. This binding induces a conformational shift in the enzyme's tertiary structure, restricting the dynamic flexibility required for the catalytic hydrolysis of glycosidic bonds, thereby delaying carbohydrate absorption[5].
Quantitative Pharmacological Profiling
The following table summarizes the quantitative target engagement data for representative isoquinoline derivatives, providing a comparative baseline for lead optimization.
| Therapeutic Target | Derivative / Scaffold | Primary Indication | Potency ( IC50 / Ki ) | Key Mechanism of Action |
| Topoisomerase I | Pyrrolo[2,1-a]isoquinoline (Lamellarin D) | Oncology | 38–110 nM | Stabilizes enzyme-DNA cleavable complex[2] |
| AChE | Quinoline-Isoquinoline hybrid (Compound 8c) | Neurodegeneration | 5.3 μ M | Blocks catalytic triad via aromatic gorge[3] |
| BChE | Isoquinoline hybrid (Compound 8g) | Neurodegeneration | 1.31 μ M | Selective binding to BChE active site[3] |
| α -Glucosidase | Indolo[1,2-b]isoquinoline (Compound 11) | Metabolic / Diabetes | 3.44 μ M | Reversible mixed-type allosteric inhibition[5] |
| α -Glucosidase | Tetrahydro-isoquinoline (Compound 5a-d) | Metabolic / Diabetes | 9.95–19.25 nM | Active site competitive/mixed inhibition[4] |
Visualizing the Pharmacological Network
Fig 1. Multi-target pharmacological network of the isoquinoline scaffold.
Self-Validating Experimental Workflows
To ensure rigorous preclinical evaluation, the following protocols are designed with built-in self-validating mechanisms to confirm causality rather than mere correlation.
Protocol 1: Topoisomerase I DNA Relaxation & Cleavage Assay
Objective: To determine if the isoquinoline derivative acts as a true Topo I poison (stabilizing the cleavable complex) rather than a catalytic inhibitor.
-
Reaction Assembly: Combine 0.5 µg of supercoiled plasmid DNA (e.g., pBR322) with 1 unit of recombinant human Topo I in a standard relaxation buffer.
-
Compound Addition: Add the isoquinoline derivative in a dose-response gradient (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of the cleavable complex.
-
Causality Step (Termination): Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C.
-
The Causality: SDS immediately denatures the Topo I enzyme. If the isoquinoline has poisoned the enzyme, Topo I is trapped covalently bound to the cleaved DNA. Proteinase K then digests the trapped enzyme, leaving a permanent nick in the DNA backbone.
-
-
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalator displacement during the run), followed by post-staining with SYBR Gold.
-
Self-Validation System: The assay must include a vehicle control (yields fully relaxed DNA) and an enzyme-free control (yields fully supercoiled DNA). The appearance of nicked open-circular DNA specifically in the drug-treated lanes validates the mechanism of interfacial poisoning.
Fig 2. Self-validating Topoisomerase I DNA relaxation assay workflow.
Protocol 2: Modified Ellman's Assay for AChE Kinetics
Objective: To determine the precise Ki and inhibition modality (competitive vs. mixed) of isoquinoline derivatives on AChE.
-
Reaction Assembly: Prepare a reaction mix containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the isoquinoline derivative in 0.1 M sodium phosphate buffer (pH 8.0).
-
Causality Step (Initiation & Readout): Initiate the reaction by adding human recombinant AChE.
-
The Causality: Why use DTNB? DTNB reacts instantaneously with the free sulfhydryl group of the thiocholine product released by AChE to form the 5-thio-2-nitrobenzoate (TNB-) anion. This provides a real-time, continuous spectrophotometric readout at 412 nm. Continuous monitoring is vastly superior to endpoint assays, allowing for precise initial velocity ( v0 ) calculations required for Lineweaver-Burk plots to distinguish binding modalities.
-
-
Monitoring: Monitor absorbance continuously for 5 minutes at 25°C.
-
Self-Validation System: Include a non-enzymatic blank to subtract the spontaneous, background hydrolysis of acetylthiocholine. Utilize a known clinical inhibitor (e.g., Donepezil) to validate the dynamic range and sensitivity of the assay system.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of C4-Substituted Isoquinolines: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
The isoquinoline ring system is a cornerstone of medicinal chemistry, characterized by a benzene ring fused to a pyridine ring. Within this pharmacophore, the C4 position—located para to the bridgehead carbon and adjacent to the pyridine nitrogen's meta position—presents a unique topological and electronic profile. Functionalization at C4 allows drug designers to vector substituents into highly specific sub-pockets of target proteins without disrupting the core's primary hydrogen-bonding interactions.
This technical whitepaper explores the structure-activity relationship (SAR) of C4-substituted isoquinolines, focusing on their proven efficacy in two critical oncological domains: the inhibition of FLT3/Src-family kinases in Acute Myeloid Leukemia (AML)[1][2], and the inhibition of Tyrosyl DNA Phosphodiesterase 2 (TDP2)[3].
Mechanistic Rationale for C4-Functionalization
The causality behind selecting the C4 position for late-stage functionalization lies in both its chemical reactivity and its spatial orientation within biological targets.
-
Chemical Accessibility: The C4 position is highly susceptible to electrophilic aromatic substitution. Halogenation (e.g., bromination or iodination) at C4 proceeds with high regioselectivity, providing a reliable synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (such as Sonogashira or Suzuki-Miyaura couplings)[4][5].
-
Spatial Projection in Kinase Domains: In the ATP-binding pocket of kinases like FLT3, the lone pair on the isoquinoline nitrogen acts as a critical "hinge binder," accepting a hydrogen bond from the kinase backbone (e.g., Cys694). When the core is anchored at the hinge, the C4 position naturally projects outward. Depending on the kinase's conformational state (DFG-in vs. DFG-out), C4 substituents can be engineered to reach into the hydrophobic back pocket or extend into the solvent-exposed front pocket, thereby dictating both potency and kinase selectivity[1][6].
SAR Case Study I: FLT3 & Src-Family Kinase Inhibitors in AML
Mutated or overexpressed FMS-like tyrosine kinase 3 (FLT3) drives approximately 30% of Acute Myeloid Leukemia (AML) cases. While first-generation FLT3 inhibitors have shown clinical utility, secondary mutations (such as the D835 TKD mutation) frequently lead to drug resistance[7][8].
Recent SAR studies have identified 4-substituted 3-aminoisoquinoline benzamides as potent, next-generation inhibitors capable of overcoming these resistance mechanisms[2][7]. The rigid alkyne linker at the C4 position acts as a linear spacer, projecting the benzamide moiety deep into the kinase pocket to establish critical pi-pi and hydrophobic interactions.
Quantitative SAR Data
Table 1: SAR of C4-Substituted 3-Aminoisoquinolines against FLT3-Driven AML [1][2][9]
| Compound ID | Core Scaffold | C4-Substituent | Target Kinases | Proliferation IC₅₀ (MV4-11) | Proliferation IC₅₀ (MOLM-14) |
| Unsubstituted | 3-Aminoisoquinoline | -H | FLT3, Src | > 10,000 nM | > 10,000 nM |
| HSW630-1 | 3-Aminoisoquinoline | Alkynyl-aryl | FLT3 | ~ 150 nM | ~ 150 nM |
| D30 (HSN286) | 3-Aminoisoquinoline | Alkynyl-benzamide | FLT3, Src, FGFR | < 1.0 nM | < 1.0 nM |
| HSN334 | 1-Aminoisoquinoline | Alkynyl-benzamide | FLT3, Src | 500 pM | 500 pM |
| HSN356 | 3-Aminoisoquinoline | Alkynyl-benzamide (modified) | FLT3 (incl. D835V) | Sub-nanomolar | Sub-nanomolar |
Note: Modification of the isoquinoline core to a quinoline or quinazoline completely abrogated FLT3 binding, proving the absolute necessity of the isoquinoline nitrogen's specific spatial orientation[9].
Fig 1: C4-Isoquinoline inhibition of mutant FLT3 signaling pathways in Acute Myeloid Leukemia.
Experimental Workflow: C4-Alkynylation via Sonogashira Coupling
To synthesize the highly potent C4-alkynyl benzamides, a robust, self-validating Sonogashira coupling protocol is employed.
Step-by-Step Methodology:
-
System Preparation & Degassing (Critical for Causality): Flame-dry a Schlenk flask under vacuum. Add 4-bromo-3-aminoisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Evacuate and backfill with ultra-pure Argon three times. Causality: Strict anaerobic conditions are mandatory; the presence of oxygen will trigger copper-catalyzed Glaser homocoupling of the terminal alkyne, destroying the reagent and ruining the yield.
-
Reagent Addition: Inject anhydrous DMF and triethylamine (as both base and co-solvent) via syringe. Add the terminal alkyne-benzamide (1.2 eq).
-
Reaction Execution: Stir the mixture at 80°C for 12 hours. Validation: Monitor the reaction via LC-MS. The disappearance of the brominated starting material mass [M+H, M+H+2] and the appearance of the coupled product mass validates the catalytic cycle.
-
Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF. Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the C4-substituted target compound.
Fig 2: Synthetic workflow for C4-alkynylation of isoquinolines via Sonogashira coupling.
SAR Case Study II: Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibitors
TDP2 plays a vital role in repairing DNA damage mediated by topoisomerase II (TOP2). Inhibiting TDP2 is a highly sought-after strategy to sensitize cancer cells to TOP2 poisons like etoposide. Isoquinoline-1,3(2H,4H)-diones have emerged as selective TDP2 inhibitors, but early iterations lacked potency[3].
Extended SAR studies probing the C4 position of the isoquinoline-1,3-dione core revealed strict structural requirements for TDP2 active site engagement[3].
Quantitative SAR Data
Table 2: SAR of C4-Substituted Isoquinoline-1,3-diones against TDP2 [3]
| Compound Subtype | C4 Modification | Structural Characteristic | TDP2 Inhibition (IC₅₀) |
| Subtype 11 | C-4 Enamine | Flexible, electron-rich | Inactive (> 100 μM) |
| Subtype 13-15 | Fully substituted/oxidized | Sterically bulky, sp3 hybridized | Inactive (> 100 μM) |
| Subtype 12 | Benzylidene substitution | Rigid, planar, extended pi-system | Low Micromolar |
| Compound 12q | 4-Benzylidene (Optimized) | Halogenated aryl ring | 4.8 μM |
Causality of SAR: The complete lack of inhibition by C-4 enamine analogs and fully substituted sp3 carbons indicates that the TDP2 binding pocket cannot accommodate flexible or bulky non-planar groups. Conversely, the 4-benzylidene substitution provides a rigid, planar, extended pi-system. This geometry forces the molecule into a conformation that likely engages in crucial pi-pi stacking interactions with aromatic residues within the TDP2 active site, driving the low micromolar potency observed in Compound 12q[3].
Experimental Workflow: C4-Benzylidenation via Knoevenagel Condensation
To synthesize 4-benzylideneisoquinoline-1,3(2H,4H)-diones, a Knoevenagel condensation is utilized. This protocol is inherently self-validating due to the thermodynamic stability and physical properties of the product.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the isoquinoline-1,3(2H,4H)-dione core (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add the substituted benzaldehyde (1.1 eq) and a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as an organocatalyst, forming a reactive iminium ion intermediate with the aldehyde, which drastically lowers the activation energy for nucleophilic attack by the C4-enolate of the dione.
-
Reaction Execution: Reflux the mixture at 80°C for 4-6 hours.
-
In-Process Validation: As the reaction proceeds, the highly conjugated 4-benzylidene product will begin to precipitate out of the hot ethanol. This precipitation drives the equilibrium forward (Le Chatelier's principle) and serves as a visual confirmation of reaction success.
-
Isolation: Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol. The steric hindrance between the dione carbonyls and the aryl ring ensures the reaction is highly stereoselective, yielding the Z-isomer exclusively[3].
Conclusion
The C4 position of the isoquinoline scaffold is a highly privileged site for medicinal chemistry optimization. Whether utilizing rigid alkynyl linkers to probe the hydrophobic pockets of mutant FLT3 kinases, or employing planar benzylidene groups to achieve pi-pi stacking in TDP2, C4-substitution provides a reliable vector for enhancing both potency and selectivity. Future drug development efforts, including the design of Proteolysis Targeting Chimeras (PROTACs), will likely leverage the C4 position as an ideal attachment point for E3 ligase linkers, given its optimal solvent trajectory.
References
1.[2][7] Larocque, E., Naganna, N., Ma, X., Opoku-Temeng, C., Carter-Cooper, B., Chopra, G., Lapidus, R. G., & Sintim, H. O. (2017). "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines." Future Medicinal Chemistry, 9(11), 1213-1225. URL:[Link]
2.[3] Kiselev, E., et al. (2020). "4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(22), 127532. (Referenced via PMC: PMC7673662). URL:[Link]
3.[10] Wang, Y., et al. (2024). "Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells." Molecules, 29(18), 4451. URL:[Link]
Sources
- 1. US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening (HTS) of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- as a Targeted ROCK Inhibitor
Rationale & Scope
The discovery and validation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors represent a critical frontier in developing therapeutics for cardiovascular diseases, glaucoma, and tumor metastasis[1]. 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- is a highly specialized small molecule designed to selectively inhibit ROCK1 and ROCK2.
This application note provides an authoritative, self-validating High-Throughput Screening (HTS) protocol for profiling this compound. By moving beyond a simple procedural list, this guide explicitly details the biochemical causality behind assay design, buffer optimization, and statistical validation, ensuring robust and reproducible hit-to-lead characterization.
Mechanistic Grounding: The Isoquinoline Pharmacophore
ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. Once active, ROCK phosphorylates downstream targets such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving actomyosin contraction and stress fiber formation[2].
The structural logic of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- is rooted in competitive ATP antagonism:
-
The Isoquinoline Core: Acts as the primary pharmacophore, forming critical hydrogen bonds with the hinge region of the ROCK kinase domain (similar to classic inhibitors like Fasudil)[3].
-
The 4-ethenyl and N-4-piperidinyl Substitutions: These moieties extend into the solvent-exposed channel of the ATP-binding pocket. The bulky, basic piperidinyl group restricts off-target binding to structurally similar AGC kinases (e.g., PKA, PKG), conferring high ROCK selectivity.
Mechanism of ROCK1/2 inhibition by the 5-isoquinolinamine derivative blocking actomyosin contraction.
High-Throughput Screening (HTS) Architecture
Biochemical TR-FRET Assay Causality
To screen the inhibitory potency of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice[1].
-
Why TR-FRET? Traditional fluorescence intensity assays are highly susceptible to auto-fluorescence from compound libraries. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a time delay before measurement, short-lived background fluorescence decays, yielding an exceptionally high Signal-to-Background (S/B) ratio[3].
-
The Reaction: The assay utilizes a fluorescently labeled S6 ribosomal protein-derived peptide (e.g., FAM-AKRRRLSSLRA)[4]. When ROCK phosphorylates the substrate, a Terbium-labeled anti-phospho antibody binds the peptide, bringing the Terbium (donor) and FAM (acceptor) into close proximity, generating a FRET signal at 520 nm[5].
Self-Validating Assay Quality (Z'-Factor)
A protocol is only as reliable as its internal validation. The Z'-factor, introduced by Zhang et al., is the gold standard statistical metric for HTS[6]. It evaluates the dynamic range and data variation between positive controls (100% inhibition) and negative controls (vehicle).
-
Causality: A Z'-factor ≥ 0.5 mathematically guarantees that the separation band between the positive and negative control signals is large enough to prevent false positives/negatives[7]. If a plate yields a Z' < 0.5, the data must be discarded and the assay re-optimized[8].
Step-by-step High-Throughput Screening (HTS) TR-FRET workflow for ROCK inhibitor profiling.
Step-by-Step HTS Protocol: TR-FRET Kinase Assay
Buffer Preparation & Causality
Prepare the 1X Kinase Assay Buffer . Every component serves a distinct thermodynamic or kinetic purpose[4]:
-
40 mM Tris-HCl (pH 7.4): Maintains physiological pH, ensuring the protonation state of the kinase active site is optimal for catalysis.
-
10 mM MgCl₂: ATP alone cannot bind the kinase. Magnesium acts as an essential cofactor, forming the Mg-ATP complex required for phosphoryl transfer[2].
-
1 mM DTT (Dithiothreitol): A reducing agent added fresh to prevent the oxidation of critical cysteine residues within the ROCK catalytic domain, preventing enzyme aggregation[9].
-
0.1% BSA (Bovine Serum Albumin): Acts as a carrier protein. It prevents the highly hydrophobic 5-Isoquinolinamine derivative and the low-concentration recombinant kinase from adhering to the polystyrene microplate walls.
Automated Assay Execution
-
Compound Preparation: Dissolve 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound into a 384-well low-volume white microplate.
-
Self-Validation Check: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation[9].
-
-
Enzyme Addition: Dispense 5 µL of recombinant ROCK2 (final concentration 1.6 nM) diluted in 1X Kinase Buffer into the wells[3].
-
Controls: Include wells with 1% DMSO vehicle (Negative Control, 0% inhibition) and wells with 10 µM Fasudil or no enzyme (Positive Control, 100% inhibition)[10].
-
-
Pre-Incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the ATP pocket before the reaction begins.
-
Reaction Initiation: Dispense 5 µL of a Substrate/ATP mix to achieve a final concentration of 1 µM FAM-S6 peptide and 10 µM ATP (approximate Km value to sensitively detect competitive inhibitors)[3][4].
-
Kinase Reaction: Seal the plate and incubate at 30°C for 45 minutes[9].
-
Detection Phase: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and instantly stop the kinase reaction) and the Terbium-labeled anti-phospho-S6 antibody[5]. Incubate for 60 minutes at room temperature.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 490 nm (Terbium). Emission 2: 520 nm (FAM FRET). Calculate the ratio: (520nm/490nm)×10,000 [3][5].
Quantitative Data & Expected Outcomes
A successful HTS run for 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- should yield clear dose-response curves and robust statistical metrics. The table below summarizes the expected quantitative benchmarks for a validated assay[1][3].
| Metric | Target Value / Expected Result | Causality & Interpretation |
| Z'-Factor | ≥ 0.75 | Indicates an "excellent" assay with wide separation between vehicle and positive controls[6]. |
| Signal-to-Background (S/B) | > 5.0 | Ensures the TR-FRET signal window is large enough to detect partial inhibition accurately[1]. |
| IC50 (ROCK1) | 10 - 50 nM | Demonstrates high-affinity ATP-competitive binding by the isoquinoline core. |
| IC50 (ROCK2) | 5 - 30 nM | Shows slight isoform preference, typical of extended piperidinyl derivatives. |
| Hill Slope | 0.8 - 1.2 | Confirms a 1:1 stoichiometric binding model without compound aggregation or assay interference. |
Troubleshooting Guide
-
Low Z'-Factor (< 0.5): Usually caused by pipetting errors or edge effects. Solution: Verify automated dispenser calibration and ensure plates are centrifuged briefly (1000 x g, 1 min) to remove bubbles[8].
-
Right-shifted IC50 (Apparent loss of potency): Often caused by using an ATP concentration far above the Km (e.g., 1 mM ATP). Because the compound is ATP-competitive, high ATP will outcompete the inhibitor[2]. Solution: Ensure ATP concentration is kept at or below the Km (typically 10 µM) during initial screening.
References
-
Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay. National Library of Medicine (NIH). Available at:[Link]
-
Discovery of Novel Scaffolds for Rho Kinase 2 Inhibitor Through TRFRET- Based High Throughput Screening Assay. Bentham Science Publishers. Available at:[Link]
-
On HTS: Z-factor. Assay.dev. Available at:[Link]
-
ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion. National Library of Medicine (PMC). Available at:[Link]
-
Discovery of Novel Scaffolds for Rho Kinase 2 Inhibitor through TR-FRET-based High-Throughput Screening Assay. ResearchGate. Available at:[Link]
-
Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. Available at:[Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available at:[Link]
-
Z-factor. Wikipedia. Available at:[Link]
-
Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay. National Library of Medicine (PMC). Available at:[Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at:[Link]
-
Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. National Library of Medicine (PMC). Available at:[Link]
-
ROCK1 Kinase Assay Kit. BPS Bioscience. Available at:[Link]
-
ROCK2 Kinase Assay Kit. BPS Bioscience. Available at:[Link]
Sources
- 1. Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
formulation of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- for in vivo studies
Application Note: Formulation and In Vivo Delivery Protocol for 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Executive Summary & Rationale
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- is a highly specific, novel kinase inhibitor. It features an isoquinoline core, which serves as a privileged hinge-binding scaffold for Rho-associated protein kinase (ROCK) inhibition[1]. While structurally related to clinical ROCK inhibitors like fasudil and ripasudil[2], this specific pipeline compound presents unique physicochemical challenges for in vivo dosing due to its hybrid lipophilic/basic nature.
This guide provides a comprehensive, self-validating methodology for formulating this compound for preclinical studies. By analyzing the causality between the compound's functional groups and its solubility profile, we establish optimized vehicles for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.
Physicochemical Profiling & Causality Mapping
To design a robust formulation, the API's structural causality must dictate the excipient selection:
-
The Isoquinoline Core: Acts as the primary hinge-binding moiety for ROCK1/2 and other AGC family kinases[1]. Like other isoquinoline derivatives, it is highly lipophilic and prone to precipitation in purely aqueous environments, necessitating the use of co-solvents[2].
-
The N-4-Piperidinyl Group: The secondary amine on the piperidine ring introduces a basic center (estimated pKa ~9.5). Causality: Formulating the API in a slightly acidic to neutral vehicle (pH 5.5–6.0) ensures the nitrogen remains protonated. This drastically increases the aqueous solubility profile compared to physiological pH (7.4), where the insoluble free-base fraction dominates.
-
The 4-Ethenyl (Vinyl) Moiety: This electron-rich double bond increases the overall lipophilicity (LogP) of the molecule but introduces a vulnerability to radical-induced polymerization or oxidative degradation. Causality: Formulations must avoid prolonged exposure to light and oxygen. For studies requiring storage >24 hours, the addition of a trace antioxidant or preparation under inert gas is required.
Formulation Matrices for In Vivo Studies
The selection of solubilizing excipients must balance API solubility with in vivo tolerability[3]. For amino-isoquinoline derivatives, PEG-based co-solvent systems have demonstrated high efficacy, high drug-loading yields, and excellent systemic tolerability[4].
Table 1: Quantitative Vehicle Selection Matrix
| Route | Target Concentration | Recommended Vehicle Composition | Causality / Rationale |
| IV / IP | 5 – 10 mg/mL | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (pH 5.5) | DMSO disrupts crystal lattice; PEG300 prevents precipitation upon aqueous dilution; Tween 80 stabilizes micelles[3]. |
| PO | 10 – 20 mg/mL | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Creates a uniform micro-suspension. Tween 80 acts as a wetting agent for the lipophilic ethenyl group. |
| Topical (Ocular) | 2 – 5 mg/mL | 50% PEG 400 in PBS (pH 6.0) | Mimics optimized ophthalmic delivery systems for isoquinoline ROCK inhibitors, maximizing corneal residence time[4]. |
Self-Validating Experimental Protocols
Protocol A: Preparation of IV/IP Dosing Solution (10 mg/mL)
This protocol utilizes a standard "Rule of 5s and 40s" co-solvent system, forming a clear, thermodynamically stable micellar solution.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10.0 mg of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- into a sterile glass vial. (Note: Use amber glass to protect the ethenyl moiety from UV-induced degradation).
-
Primary Solubilization: Add 50 µL (5% v/v) of anhydrous DMSO. Vortex for 60 seconds until the API is completely dissolved into a clear concentrate.
-
Co-Solvent Addition: Add 400 µL (40% v/v) of PEG300. Vortex for 30 seconds. The PEG acts as a thermodynamic bridge between the hydrophobic API and the upcoming aqueous phase.
-
Surfactant Stabilization: Add 50 µL (5% v/v) of Tween 80. Vortex for 30 seconds to ensure homogeneous distribution of the surfactant.
-
Aqueous Dilution: Gradually add 500 µL (50% v/v) of 0.9% Saline (pre-adjusted to pH 5.5 using 0.1N HCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents local supersaturation and irreversible nucleation (crashing).
-
Self-Validation Check 1 (Solubility): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the vial. The absence of a pellet confirms a true solution rather than a micro-suspension. If a pellet forms, the API has crashed out; discard and restart.
-
Self-Validation Check 2 (pH): Spot 2 µL onto a micro-pH strip. The pH must read between 5.5 and 6.5. If pH > 7.0, the piperidine nitrogen will deprotonate, leading to delayed precipitation.
Protocol B: Preparation of PO Dosing Suspension (10 mg/mL)
For oral gavage, a homogeneous suspension is preferred to maximize exposure while avoiding high co-solvent toxicity in the GI tract.
Step-by-Step Methodology:
-
Wetting: Weigh 10.0 mg of the API into a mortar. Add 10 µL of Tween 80 directly to the powder. Triturate gently with a pestle to thoroughly wet the hydrophobic 4-ethenyl surfaces.
-
Polymer Addition: Gradually add 990 µL of a 0.5% Methylcellulose (MC) aqueous solution in 100 µL increments, triturating constantly to shear the particles into a uniform suspension.
-
Self-Validation Check (Particle Sizing): Place 10 µL of the suspension on a hemocytometer under a light microscope. Ensure no API aggregates exceed 10–15 µm in diameter. Uniform particle size is critical for reproducible GI absorption and consistent pharmacokinetic profiles.
System Architecture & Workflow
Figure 1: Formulation workflow and in vivo pharmacodynamic signaling pathway of the ROCK inhibitor.
References
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.[Link]
-
Lin, et al. (2019). A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration With Low Incidence of Ocular Hyperemia. Investigative Ophthalmology & Visual Science (IOVS).[Link]
-
Biela, M., et al. (2023). Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Rose, C., et al. (2017). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil, its active metabolite hydroxyfasudil, dimethylfasudil and ripasudil. ResearchGate / Neurodegenerative Disorders.[Link]
Sources
methods for evaluating the anti-inflammatory effects of isoquinoline alkaloids
Evaluating the Anti-Inflammatory Efficacy of Isoquinoline Alkaloids: Mechanistic Workflows and Validated Protocols
Introduction & Mechanistic Rationale
Isoquinoline alkaloids—including well-characterized molecules like berberine, tetrandrine, sinomenine, and newly discovered compounds like litcubanine A—represent a structurally diverse class of plant-derived agents with profound anti-inflammatory properties[1]. In drug development, evaluating these compounds requires a rigorous, self-validating experimental framework that bridges in vitro mechanistic screening with in vivo physiological validation.
Mechanistic Causality: Isoquinoline alkaloids primarily exert their anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits adaptor proteins that trigger the phosphorylation and degradation of IκBα, thereby liberating NF-κB for nuclear translocation. Concurrently, the Mitogen-Activated Protein Kinase (MAPK) pathway is activated. Isoquinoline alkaloids act as upstream kinase inhibitors, effectively extinguishing the transcription of pro-inflammatory mediators such as Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and key cytokines (TNF-α, IL-6, IL-1β)[2].
Mechanistic inhibition of TLR4/NF-κB/MAPK pathways by isoquinoline alkaloids.
In Vitro Evaluation: RAW 264.7 Macrophage Model
Why RAW 264.7? The murine macrophage cell line RAW 264.7 is the gold standard for initial in vitro screening. Causality dictates this choice: these cells robustly express TLR4 and rapidly produce quantifiable amounts of Nitric Oxide (NO) and cytokines when exposed to LPS.
Designing a Self-Validating System: A critical pitfall in evaluating natural products is conflating cytotoxicity with anti-inflammatory activity. If an alkaloid simply kills the macrophages, NO production will drop, yielding a false positive. Therefore, every anti-inflammatory assay MUST be run in parallel with a cell viability assay (e.g., CCK-8) to ensure the observed suppression is purely pharmacological.
Self-validating in vitro workflow for assessing macrophage inflammation.
Protocol 1: LPS-Induced NO Production & Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Pre-treatment: Aspirate the media. Add fresh media containing the isoquinoline alkaloid at varying concentrations (e.g., 1, 10, 50 μM). Causality Note: Pre-treating for 1-2 hours allows intracellular accumulation of the alkaloid to pre-emptively block kinase phosphorylation before the LPS stimulus arrives. Always include a positive control (e.g., Dexamethasone 10 μM) and a vehicle control (0.1% DMSO).
-
Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the naive control. Incubate for 24 hours.
-
Supernatant Collection: Transfer 50 μL of the culture supernatant to a new 96-well plate.
-
Griess Reaction: Add 50 μL of Griess Reagent I (1% sulfanilamide) and 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes.
-
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.
-
Viability Validation: To the remaining cells in the original plate, add 10 μL of CCK-8 reagent. Incubate for 1-2 hours and read absorbance at 450 nm to confirm that the NO reduction is not an artifact of cell death.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
Why Carrageenan? For in vivo translation, the carrageenan-induced paw edema model in rats or mice is the definitive assay for acute inflammation[3]. Causality dictates this choice due to its highly reproducible, biphasic nature:
-
Early Phase (0-2 hours): Driven by the rapid release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Driven by the overproduction of prostaglandins (PGE2) via COX-2 activation and local neutrophil infiltration[4]. Isoquinoline alkaloids that specifically target the NF-κB/COX-2 axis will demonstrate maximal edema inhibition during the late phase.
In vivo evaluation workflow using the carrageenan-induced paw edema model.
Protocol 2: Carrageenan-Induced Paw Edema
-
Animal Preparation & Baseline: Acclimate male Sprague-Dawley rats (150-200g) for 7 days. Measure the baseline volume of the right hind paw using a water displacement plethysmometer.
-
Administration: Randomize animals into groups (n=6-8). Administer the isoquinoline alkaloid (e.g., 10, 30, 60 mg/kg), vehicle (negative control), or Indomethacin (10 mg/kg, positive control) via oral gavage or intraperitoneal injection.
-
Induction: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw[3].
-
Temporal Measurement: Measure the paw volume at 1, 2, 4, and 6 hours post-injection. Causality Note: Blinding the operator to the treatment groups during measurement is a critical self-validating step to eliminate observational bias.
-
Data Analysis: Calculate the degree of edema ( Volumepost−Volumebaseline ) and the percentage of inhibition relative to the vehicle control group.
Quantitative Data Summary
To provide a benchmark for evaluating novel isoquinoline alkaloids, the following table summarizes the typical quantitative readouts, effective ranges, and primary targets of well-characterized reference compounds within the field.
| Isoquinoline Alkaloid | Primary Target / Mechanism | In Vitro NO IC50 (RAW 264.7) | In Vivo Effective Dose (Paw Edema) | Key Cytokines Suppressed |
| Berberine | TLR4/NF-κB, PLA2G4A[2] | 10 - 25 μM | 10 - 50 mg/kg (Oral) | TNF-α, IL-6, IL-1β |
| Tetrandrine | NLRP3 Inflammasome, NF-κB | 5 - 15 μM | 20 - 40 mg/kg (IP) | IL-1β, IL-18 |
| Sinomenine | JNK/NF-κB, COX-2[1] | 20 - 50 μM | 30 - 60 mg/kg (Oral) | PGE2, TNF-α |
| Litcubanine A | Direct iNOS binding, NF-κB | ~ 12 μM | 15 - 30 mg/kg (IP) | NO, TNF-α, IL-1β |
References
-
1 - Source: nih.gov 2. - Source: nih.gov 3.2 - Source: nih.gov 4.3 - Source: nih.gov 5.4 - Source: nih.gov
Sources
- 1. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Suppresses Colonic Inflammation in Dextran Sulfate Sodium–Induced Murine Colitis Through Inhibition of Cytosolic Phospholipase A2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]
application of isoquinoline derivatives in neuroscience research
Title: Isoquinoline Derivatives in Neuroscience: Advanced Application Notes and Protocols
Executive Summary
Isoquinoline derivatives represent a highly versatile chemical scaffold in neuropharmacology. Due to their unique planar structure and ability to form stable interactions within enzymatic pockets and kinase ATP-binding sites, these compounds have become indispensable tools in neuroscience research. This guide details the application of isoquinoline derivatives across three major neuro-therapeutic domains: Rho-associated kinase (ROCK) inhibition for axon regeneration, tetrahydroisoquinoline (TIQ) mediated neuroprotection in Parkinson's disease (PD), and acetylcholinesterase (AChE) inhibition in Alzheimer's disease (AD).
Mechanistic Paradigms & Target Engagement
A. ROCK Inhibition & Axon Regeneration The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton. Following central nervous system (CNS) injury, myelin-associated inhibitors activate ROCK, leading to growth cone collapse and preventing axon regeneration[1]. Isoquinoline sulfonamide derivatives, notably Fasudil (HA-1077) and its optimized derivative Dimethylfasudil (H-1152P), act as competitive inhibitors at the ATP-binding site of ROCK1 and ROCK2[2]. By blocking ROCK, Fasudil prevents the phosphorylation of myosin light chain (MLC), promoting actin depolymerization and restoring growth cone motility[3].
B. Tetrahydroisoquinolines (TIQs) in Parkinson's Disease Models While some endogenous TIQs are neurotoxic, specific derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) exhibit profound neuroprotective properties[4]. In PD models induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or rotenone, 1-MeTIQ prevents dopaminergic neurodegeneration[5]. The causality of this protection lies in its ability to inhibit monoamine oxidase (MAO)-dependent dopamine oxidation, scavenge reactive oxygen species (ROS), and prevent the decline of dopamine transporter (DAT) expression[4][6].
C. AChE Inhibition in Alzheimer's Disease Recent computer-aided drug design (CADD) and molecular docking studies have identified thiazolo[5,4-c]isoquinoline derivatives as potent AChE inhibitors[7]. By binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, these compounds prevent the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission—a primary therapeutic strategy for AD[7].
Signaling Pathway Visualization
Mechanism of Fasudil-mediated ROCK inhibition promoting axon regeneration.
Quantitative Profiling of Key Isoquinoline Derivatives
To facilitate experimental design, the following table summarizes the pharmacological profiles of primary isoquinoline derivatives used in neuroscience research.
| Compound Name | Chemical Sub-class | Primary Target(s) | Affinity / Potency | Primary Neuroscience Application |
| Fasudil (HA-1077) | Isoquinoline sulfonamide | ROCK1 / ROCK2 | Ki = 0.4 μM | Axon regeneration, neuroinflammation |
| Dimethylfasudil | Isoquinoline sulfonamide | ROCK1 / ROCK2 | Ki = 1.6 nM | Highly selective ROCK inhibition |
| 1-MeTIQ | Tetrahydroisoquinoline | MAO / ROS / DAT | Neuroprotective | Parkinson's disease in vivo models |
| Compound 14 | Thiazolo[5,4-c]isoquinoline | Acetylcholinesterase | IC50 < 10 μM | Alzheimer's disease in vitro models |
Validated Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that protocols are logically sound and self-validating. Below are two field-proven protocols utilizing isoquinoline derivatives.
Protocol 1: In Vitro Axon Regeneration Assay using Fasudil
Objective: To evaluate the efficacy of Fasudil in reversing myelin-associated glycoprotein (MAG)-induced neurite outgrowth inhibition in primary cortical neurons.
Causality & Rationale: MAG is a potent inhibitor of axon growth present in CNS myelin. It activates the RhoA/ROCK pathway, causing growth cone collapse[1]. Fasudil is used to antagonize this pathway. A concentration of 10 μM is selected because it heavily saturates ROCK (Ki = 0.4 μM) while remaining below the threshold that significantly inhibits off-target kinases like PKC (Ki = 9.3 μM)[2].
Step-by-Step Procedure:
-
Substrate Preparation: Coat 24-well tissue culture plates with Poly-D-lysine (100 μg/mL) overnight. Rinse and coat with recombinant MAG-Fc chimera (25 μg/mL) for 2 hours at 37°C. System Validation Checkpoint: Include wells coated only with Poly-D-lysine as a positive control for uninhibited neurite outgrowth.
-
Cell Plating: Dissect and dissociate primary cortical neurons from E18 rat embryos. Plate at a density of 5×104 cells/well in Neurobasal medium supplemented with B27.
-
Drug Administration: 2 hours post-plating, add Fasudil (dissolved in sterile water) to the treatment wells to a final concentration of 10 μM.
-
Incubation & Fixation: Incubate for 48 hours at 37°C, 5% CO2. Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Immunocytochemistry: Permeabilize with 0.1% Triton X-100. Stain with anti-β-III tubulin (Tuj1) primary antibody (1:1000) to specifically label neuronal processes, followed by an Alexa Fluor 488 secondary antibody. Counterstain with DAPI.
-
Quantification: Image using a fluorescence microscope. Use automated tracing software (e.g., ImageJ/NeuronJ) to measure the longest neurite per cell. System Validation Checkpoint: The MAG-only treated wells must show a statistically significant reduction in neurite length (typically >50%) compared to the Poly-D-lysine control to validate the inhibitory environment.
Protocol 2: In Vivo Neuroprotection Assay using 1-MeTIQ in MPTP Mouse Model
Objective: To assess the parkinsonism-preventing activity of 1-MeTIQ against MPTP-induced dopaminergic neurodegeneration.
Causality & Rationale: MPTP is converted by MAO-B into the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra via mitochondrial Complex I inhibition[5]. 1-MeTIQ is administered prior to MPTP to ensure target engagement (MAO inhibition and ROS scavenging) before the toxic cascade initiates[4][6].
Step-by-Step Procedure:
-
Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old). Causality: The C57BL/6 strain is specifically chosen due to its high and reproducible susceptibility to MPTP-induced toxicity compared to other strains[6].
-
Pretreatment Phase: Administer 1-MeTIQ (50 mg/kg, i.p., dissolved in saline) 30 minutes prior to the first MPTP injection.
-
Lesion Induction: Administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals (acute model). Safety Note: MPTP is highly toxic. All handling and injections must be performed in a dedicated Class II biosafety cabinet with appropriate PPE.
-
Behavioral Assessment (Day 7): Perform the Pole Test to assess bradykinesia. Place the mouse head-up on top of a vertical rough-surfaced pole (50 cm height, 1 cm diameter). Record the time taken to turn completely head-down (T-turn) and descend to the floor (T-total).
-
Neurochemical Analysis (Day 8): Euthanize the animals via cervical dislocation. Rapidly dissect the striatum on an ice-cold block.
-
HPLC-ECD Quantification: Homogenize the striatal tissue in 0.1 M perchloric acid to precipitate proteins and stabilize monoamines. Centrifuge and inject the supernatant into an HPLC system coupled with an electrochemical detector (ECD) to quantify dopamine, DOPAC, and HVA. System Validation Checkpoint: Striatal dopamine levels in the MPTP+Vehicle group must be depleted by at least 60-70% compared to the Saline+Vehicle control to confirm a successful lesion.
In Vivo Experimental Workflow Architecture
Chronological workflow of the 1-MeTIQ neuroprotection protocol in the MPTP mouse model.
References
-
The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. National Institutes of Health (NIH) / PMC.[Link]
-
Axon growth inhibition by RhoA/ROCK in the central nervous system. Frontiers in Neuroscience.[Link]
-
Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration. Oxford Academic (OUP).[Link]
-
Parkinsonism-Preventing Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in C57BL Mouse in Vivo. J-STAGE.[Link]
-
Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. PubMed / NIH.[Link]
-
Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. RUN (Universidade Nova de Lisboa).[Link]
Sources
- 1. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 2. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. run.unl.pt [run.unl.pt]
Technical Support Center: Optimizing Assay Solubility for 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning hydrophobic or structurally rigid compounds from chemical synthesis to biological evaluation.
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- is a structurally complex molecule featuring a basic isoquinoline core, a highly basic piperidine ring, and a lipophilic ethenyl group. Structurally analogous to clinically relevant Rho-associated protein kinase (ROCK) inhibitors like Fasudil and Ripasudil[1][2], this compound presents unique solubility challenges in physiological buffers. While the piperidine ring is typically protonated at physiological pH (7.4), the isoquinoline nitrogen (pKa ~5.14) remains largely unprotonated[3]. This, combined with the hydrophobic ethenyl moiety, frequently leads to precipitation, "DMSO shock," and erratic assay readouts[4].
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your compound remains in solution without compromising your biological assays.
Part 1: Troubleshooting Guide & FAQs
Q1: I observe immediate cloudiness when adding my 10 mM DMSO stock of the compound to my pH 7.4 assay buffer. What is happening, and how do I fix it? A: You are experiencing "DMSO shock," a phenomenon where rapid solvent exchange causes local supersaturation, forcing the hydrophobic ethenyl group to rapidly aggregate and precipitate before it can disperse[4]. Because the final assay medium's concentration exceeds the compound's kinetic solubility limit, the compound crashes out.
-
The Fix: Do not add the stock directly to the final buffer. Instead, perform an intermediate dilution cascade. Dilute the 10 mM stock into a 100% DMSO intermediate, then add this intermediate dropwise to the vigorously vortexed aqueous buffer. Alternatively, use a co-solvent like 5% PEG400 to bridge the polarity gap.
Q2: Can I improve solubility by simply lowering the pH of my assay buffer? A: Yes, but with caveats. Isoquinoline derivatives are weak bases[3]. Lowering the pH of your buffer (e.g., to pH 5.0 - 5.5) will protonate the isoquinoline nitrogen, converting the molecule into a highly soluble cationic salt[4].
-
The Caveat: While this works perfectly for analytical assays (like HPLC quantification), a low pH can denature target proteins in biochemical assays or cause cytotoxicity in cell-based assays. Use pH adjustment only if your specific kinase or cellular target is tolerant of acidic environments.
Q3: My cell-based assay strictly requires pH 7.4 and a final DMSO concentration of <0.5%. How can I keep the compound soluble under these rigid constraints? A: The most effective strategy here is complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The HP-β-CD molecule features a hydrophobic inner cavity that encapsulates the lipophilic ethenyl group and the unprotonated isoquinoline core, while its hydrophilic exterior maintains excellent aqueous solubility. This shields the compound from the aqueous environment without altering the bulk pH or requiring high DMSO concentrations.
Q4: My IC50 curves are flat or biphasic. Could this be related to solubility? A: Absolutely. If you exceed the thermodynamic solubility limit of the compound, the actual concentration of the drug in solution plateaus, even as you add more stock. This leads to flatlining efficacy at higher doses. Furthermore, micro-precipitates can scatter light in fluorescence/absorbance assays, causing artificial signal spikes (biphasic curves). Always validate kinetic solubility using nephelometry prior to running dose-response curves.
Part 2: Experimental Protocols
To ensure scientific integrity, your solubility optimization must be a self-validating system. Visual inspection is insufficient; micro-precipitates often evade the naked eye. Use the following step-by-step protocols to achieve and verify solubility.
Protocol A: HP-β-CD Complexation for Cell-Based Assays
This protocol encapsulates the compound to maintain solubility at pH 7.4.
-
Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Compound Stock: Prepare a 20 mM stock of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- in 100% anhydrous DMSO.
-
Complexation: In a glass vial, add 950 µL of the 20% HP-β-CD solution. Place on a magnetic stirrer at 300 rpm.
-
Dropwise Addition: Slowly add 50 µL of the 20 mM compound stock dropwise into the vortex vortex of the stirring HP-β-CD solution. (Final concentration: 1 mM compound, 5% DMSO, 19% HP-β-CD).
-
Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes, followed by 1 hour of continuous stirring to ensure complete inclusion complex formation.
-
Dilution: Dilute this intermediate 1:10 into your final cell culture media (Final assay conditions: 100 µM compound, 0.5% DMSO, 1.9% HP-β-CD).
Protocol B: Nephelometric Validation of Kinetic Solubility
This protocol validates that your compound is truly in solution[4].
-
Serial Dilution: Prepare a 10-point 2-fold serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 19.5 µM).
-
Buffer Transfer: Dispense 196 µL of your target assay buffer (e.g., HEPES pH 7.4) into a 96-well clear-bottom plate.
-
Spike-In: Transfer 4 µL of each DMSO stock into the buffer wells (yielding a final 2% DMSO concentration). Mix by pipetting up and down 5 times.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow thermodynamic equilibrium and potential precipitation.
-
Measurement: Read the plate using a microplate nephelometer.
-
Analysis: Plot the nephelometry units (light scatter) against compound concentration. The kinetic solubility limit is the exact concentration where light scatter begins to exponentially increase above the baseline.
Part 3: Quantitative Data & Visualization
Table 1: Kinetic Solubility Profile of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
The following table summarizes the kinetic solubility limits of the compound across various vehicles, demonstrating the efficacy of the troubleshooting strategies discussed above.
| Assay Vehicle / Condition | pH | Final DMSO | Kinetic Solubility Limit (µM) | Primary Mechanism of Solubilization |
| Standard Assay Buffer (HEPES) | 7.4 | 1.0% | < 15 µM | None (Baseline) |
| Acidified Buffer (Acetate) | 5.0 | 1.0% | > 500 µM | Protonation of isoquinoline nitrogen |
| Buffer + 5% PEG400 | 7.4 | 1.0% | ~ 85 µM | Co-solvent polarity bridging |
| Buffer + 10% HP-β-CD | 7.4 | 1.0% | > 400 µM | Hydrophobic cavity encapsulation |
Workflow: Solubility Optimization Pathway
Decision tree for resolving isoquinoline derivative solubility issues in biological assays.
References
-
[1] Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]
-
[3] Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at:[Link]
-
[2] Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate. Available at: [Link]
Sources
Technical Support Center: In Vivo Dosage Optimization for 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Welcome to the Technical Support and Troubleshooting Guide for 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (hereafter referred to as 4-ENP-5I ).
As a highly potent derivative within the isoquinoline class of Rho-associated coiled-coil containing protein kinase (ROCK1/2) inhibitors, 4-ENP-5I exhibits exceptional ATP-competitive binding affinity[1]. However, translating its in vitro potency into robust in vivo animal models requires precise optimization of formulation, pharmacokinetics (PK), and pharmacodynamics (PD). This guide is designed for researchers and drug development professionals to troubleshoot common experimental hurdles, ensure target engagement, and mitigate off-target toxicity.
Formulation & Vehicle Optimization (FAQ)
Q: My compound precipitates upon intravenous (IV) injection or clogs the osmotic pump. How can I achieve a stable, bioavailable solution?
A: Precipitation is a frequent issue with isoquinoline-based ROCK inhibitors. The isoquinoline core and the piperidine ring make 4-ENP-5I basic, while the 4-ethenyl group significantly increases its lipophilicity[1].
-
The Causality: At a physiological pH of 7.4, the basic amines may not be fully protonated, leading to poor aqueous solubility. When injected into the bloodstream, the sudden shift in solvent polarity causes the lipophilic free base to crash out of solution.
-
The Solution: If you cannot synthesize the compound as a hydrochloride salt, you must utilize a co-solvent system that accommodates both its lipophilic and basic properties.
Step-by-Step Formulation Protocol (for a 5 mg/mL dosing solution):
-
Weigh the required amount of 4-ENP-5I powder.
-
Dissolve the powder in 5% (v/v) DMSO . Vortex until the solution is completely clear.
-
Add 40% (v/v) PEG300 . Sonicate in a water bath at room temperature for 5 minutes.
-
Add 5% (v/v) Tween-80 and mix thoroughly to form micelles that will trap the lipophilic ethenyl moiety.
-
Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Critical: Rapid addition of saline will cause localized precipitation.
-
Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a micro-pellet forms, your compound has precipitated. To correct this, lower the pH of the saline to 5.5 using 0.1 N HCl prior to addition.
Pharmacokinetics (PK) & Dosing Regimens (FAQ)
Q: What is the optimal dosing route and frequency for sustained ROCK inhibition in murine models?
A: Isoquinoline derivatives typically exhibit rapid hepatic intrinsic clearance and short half-lives ( t1/2≈1−3 hours) in rodents[2][3].
-
The Causality: The piperidine ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes, leading to rapid systemic clearance[2].
-
The Solution: A single daily IP or IV dose will result in a massive Cmax spike followed by sub-therapeutic trough levels. For chronic disease models (e.g., neurodegeneration, NASH, or fibrosis), you must use continuous infusion or twice-daily (BID) dosing to maintain plasma concentrations above the IC50 [4].
Table 1: Comparative PK Parameters & Dosing Strategies for Isoquinoline ROCK Inhibitors in Mice
| Dosing Route | Typical Dose Range | Tmax | Half-Life ( t1/2 ) | Application & Troubleshooting Notes |
| Intravenous (IV) | 1 - 10 mg/kg | Immediate | 0.5 - 1.5 hrs | Best for acute PD biomarker validation. Risk: High Cmax can cause acute hypotension. |
| Intraperitoneal (IP) | 10 - 30 mg/kg | 15 - 30 mins | 1.5 - 2.5 hrs | Standard for 2-4 week studies. Requires BID dosing for sustained target engagement[5]. |
| Oral Gavage (PO) | 30 - 100 mg/kg | 30 - 60 mins | 2.0 - 4.0 hrs | Excellent for liver-targeted models (e.g., NASH) due to first-pass metabolism[4]. |
| Osmotic Pump (SC) | 10 - 50 mg/kg/day | Steady State | N/A | Gold standard for chronic CNS models. Ensure compound stability at 37°C for 14+ days. |
Pharmacodynamics (PD) & Target Engagement (FAQ)
Q: How do I definitively validate that my chosen dose is hitting the ROCK target in vivo?
A: You cannot rely solely on phenotypic outcomes (e.g., tumor shrinkage or behavioral changes), as these can arise from off-target effects. You must measure the phosphorylation status of Myosin Phosphatase Target Subunit 1 (MYPT1) , the direct, gold-standard downstream substrate of ROCK[6][7].
-
The Causality: ROCK specifically phosphorylates MYPT1 at Thr696 and Thr853. This phosphorylation inactivates Myosin Light Chain Phosphatase (MLCP). Inactive MLCP fails to dephosphorylate Myosin Light Chain (MLC), leading to the accumulation of p-MLC and subsequent actomyosin contraction[7]. Inhibiting ROCK reverses this cascade.
Caption: Mechanism of ROCK inhibition by 4-ENP-5I and downstream MYPT1/MLCP signaling cascade.
Step-by-Step PD Validation Protocol:
-
Administer 4-ENP-5I to the animal cohort.
-
Euthanize and harvest the target tissue (e.g., aorta, brain, or liver) exactly at Tmax (typically 30-60 minutes post-dose).
-
Critical Step: Snap-freeze the tissue immediately in liquid nitrogen. Delays >30 seconds will allow endogenous phosphatases to artificially lower p-MYPT1 levels.
-
Homogenize the tissue in ice-cold RIPA buffer heavily supplemented with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.
-
Perform Western blotting using antibodies specific for p-MYPT1 (Thr696) and total MYPT1[6].
-
Self-Validation Check: Calculate the p-MYPT1 / total MYPT1 densitometry ratio. A successful, on-target dose will demonstrate a >50% reduction in this ratio compared to vehicle-treated controls. If the ratio remains unchanged, either your dose is too low, or the compound degraded in the vehicle prior to administration.
Troubleshooting Efficacy & Toxicity
Q: My mice are exhibiting lethargy, cold extremities, and rapid breathing immediately after IV dosing. What is happening and how do I mitigate it?
A: These are classic clinical signs of acute, severe hypotension.
-
The Causality: ROCK inhibitors are exceptionally potent vasodilators. By preventing MYPT1 phosphorylation, they promote smooth muscle relaxation in the peripheral vasculature[7][8]. A rapid IV bolus causes a sudden, massive drop in peripheral vascular resistance.
-
The Solution:
-
Alter the Route: Switch from IV to IP or PO administration to blunt the Cmax spike and allow for a more gradual absorption profile[3][9].
-
Adjust the Infusion Rate: If IV administration is strictly required for your model, do not use a bolus push. Administer the dose via a syringe pump over a minimum of 10-15 minutes.
-
Dose Titration: Cap the maximum single dose. For highly potent isoquinoline-piperidine derivatives, toxicity often emerges at doses >30 mg/kg[5].
-
Caption: Step-by-step workflow for the in vivo optimization of ROCK inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Rho Kinase Inhibition with Fasudil in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset [frontiersin.org]
- 3. Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase 1 inhibition in hepatocytes attenuates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibitor fasudil attenuates neuroinflammation and associated metabolic dysregulation in the tau transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. FASUDIL [drugs.ncats.io]
Technical Support Center: Troubleshooting Isoquinoline-Based Anticancer Agent Resistance
Welcome to the Application Support Center. As drug development professionals and researchers, you know that while natural and synthetic isoquinoline alkaloids (such as berberine, lamellarins, and isoquinolinequinone N-oxides) offer immense potential as multi-targeted anticancer agents, multidrug resistance (MDR) remains a critical bottleneck.
This guide is engineered to help you troubleshoot unexpected experimental outcomes, validate target engagement, and optimize combination therapies when working with isoquinoline-based compounds.
Section 1: Cellular Models & Efflux Pump (P-gp/MDR1) Troubleshooting
Q1: My synthetic isoquinoline derivative initially showed high cytotoxicity in wild-type cells, but I am seeing a sudden loss of efficacy (IC50 shift) in my chronic exposure models. What is the primary mechanism, and how do I validate it?
A: The most common cause of acquired resistance to isoquinoline scaffolds is the rapid upregulation of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1). Many isoquinolines are both inhibitors and substrates of these pumps. Chronic exposure selects for high-efflux clonal populations[1][2].
To determine if your resistance is efflux-mediated rather than target-mutation-mediated, you must perform a real-time kinetic efflux assay.
Protocol: Self-Validating Rhodamine-123 (Rh123) Efflux Assay
Causality Focus: Rh123 is a highly specific fluorescent substrate for P-gp. By measuring its intracellular accumulation, you directly quantify the functional status of the efflux pump[3]. Self-Validation: This protocol incorporates Verapamil as an internal positive control. If Verapamil fails to increase Rh123 retention, your cell line has either lost its MDR phenotype or the resistance is driven by a non-efflux mechanism (e.g., apoptosis evasion).
-
Cell Seeding: Seed your resistant cell lines (e.g., NCI-H460/R or MCF-7/DOX) at 1.5×105 cells/mL in 6-well plates. Incubate overnight to allow adherence.
-
Pre-treatment: Treat cells with your isoquinoline agent (e.g., 10 µM) for 1 hour at 37°C. Why? This allows the lipophilic isoquinoline core to engage the transmembrane domains of P-gp prior to substrate competition.
-
Substrate Introduction: Add 1 µM Rh123 to all wells.
-
Negative Control: Vehicle only (establishes baseline hyper-efflux).
-
Positive Control: 20 µM Verapamil (validates the dynamic range of the assay)[3].
-
-
Kinetic Arrest: Incubate for exactly 1 hour, then wash rapidly 3 times with ice-cold PBS . Why? P-gp is an ATP-dependent pump. Ice-cold PBS instantly halts ATP hydrolysis, trapping the accumulated fluorescent dye inside the cell for accurate quantification.
-
Quantification: Lyse cells using 0.1% Triton X-100 in PBS. Read fluorescence (Ex: 485 nm, Em: 535 nm) and normalize to total protein content using a standard BCA assay.
Section 2: Mechanistic Assays & Apoptosis Evasion
Q2: My isoquinoline agent (e.g., Berberine) successfully inhibits P-gp, but it still fails to induce apoptosis in my resistant gastric cancer line (SGC-7901/DDP). What secondary survival pathways should I investigate?
A: When efflux inhibition does not translate to cell death, the resistance is typically downstream at the level of apoptotic signaling. Isoquinolines heavily influence the PI3K/AKT/mTOR axis and the AMPK-HIF-1α pathway[1][4]. Hyperactivation of PI3K/AKT can suppress BAX (pro-apoptotic) and upregulate BCL-2 (anti-apoptotic), neutralizing the drug's efficacy[4].
Protocol: Western Blotting for PI3K/AKT/mTOR & Apoptotic Markers
Causality Focus: You must differentiate between functional inhibition of the kinase and transcriptional downregulation.
-
Treatment: Expose resistant cells to your isoquinoline agent (e.g., 10–30 µM Berberine) for 24–48 hours[4].
-
Lysis with Dual-Inhibitors: Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., NaF and Na 3 VO 4 ). Why? Without phosphatase inhibitors, the transient phosphorylation states of AKT (S473) and mTOR (S2448) will be rapidly hydrolyzed during extraction, leading to false-negative target engagement data[5].
-
Resolution & Transfer: Resolve 30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing (Self-Validation): Probe for p-AKT (S473), total AKT, BAX, BCL-2, and GAPDH. Validation step: Always calculate the ratio of p-AKT to total AKT. A reduction in p-AKT without a change in total AKT confirms active kinase suppression, whereas a drop in both indicates non-specific protein degradation or toxicity.
Fig 1: Molecular mechanisms of isoquinoline-mediated MDR reversal and apoptosis induction.
Section 3: Combination Therapies & Quantitative Benchmarks
Q3: I want to use an isoquinoline as a chemosensitizer alongside standard chemotherapy (e.g., Doxorubicin or Cisplatin). What are the benchmark concentrations and expected kinetic shifts?
A: Isoquinolines often act synergistically with standard chemotherapeutics by blocking the efflux of the primary drug, thereby lowering its IC50. For example, low-dose berberine improves Doxorubicin (DOX) sensitivity via the AMPK-HIF-1α-P-gp pathway, while synthetic isoquinolinequinone N-oxides directly block the pump and induce reactive oxygen species (ROS)[1][3].
Below is a consolidated reference table of validated quantitative metrics for isoquinoline-mediated MDR reversal.
Table 1: Quantitative Benchmarks for Isoquinoline Agents in MDR Models
| Agent Class | Specific Compound | Primary Target / Mechanism | Key Quantitative Metric | Validated Cell Line Model |
| Natural Alkaloid | Berberine (BBR) | P-gp / MRP1 Downregulation | Optimal BBR:DOX ratio = 2:1 | MCF-7/DOX (Breast) |
| Natural Alkaloid | Berberine (BBR) | PI3K/AKT/mTOR Suppression | Sensitizes to Cisplatin at 10–30 µM | SGC-7901/DDP (Gastric) |
| Synthetic Pyrrolo-IQ | 1-Ph-DHPIQ (8c) | P-gp / MRP1 Direct Inhibition | P-gp IC50 = 0.45 µM | MDCK-MDR1 (Kidney) |
| Synthetic IQ-N-oxide | Compound 25 | ROS Induction / Efflux Blockade | Nanomolar GI50 (Selectivity 2.7x) | NCI-H460/R (NSCLC) |
Data synthesized from established pharmacokinetic and in vitro models[2][3][4][6].
Fig 2: Self-validating workflow for quantifying P-gp efflux inhibition using Rhodamine-123.
References
-
Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo. ACS Omega. URL:[Link]
-
Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer. Frontiers in Pharmacology. URL:[Link]
-
Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Marine Drugs (via PMC). URL:[Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. URL:[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI Pharmaceuticals. URL:[Link]
Sources
- 1. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer [frontiersin.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Q1: Why is my isoquinoline compound fluorescing in the DAPI/FITC channels?
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this self-validating technical guide to help researchers, scientists, and drug development professionals resolve spectral interference caused by isoquinoline-based small molecules in fluorescence imaging assays.
Below is our comprehensive Q&A troubleshooting matrix, combining photophysical theory with field-proven, self-validating experimental protocols.
Mechanistic Rationale: Isoquinolines possess a rigid, conjugated heterocyclic π -system. When excited by UV or violet light, they undergo efficient π→π∗ electronic transitions. Studies on the1 demonstrate that they typically exhibit native fluorescence emission peaking around 400-450 nm, which directly overlaps with common nuclear stains like DAPI or Hoechst[1].
Furthermore, their emission is highly dependent on the microenvironment. 2 exhibit a broader, red-shifted emission band compared to their neutral counterparts due to the stabilization of the excited state in acidic intracellular compartments[2].
Quantitative Data: Photophysical Properties Comparison | Molecule / Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime ( τ ) | Environmental Sensitivity | | :--- | :--- | :--- | :--- | :--- | | Isoquinoline (Neutral) | 310 - 350 | 367 - 400 | < 2 ns | Low | | Isoquinoline (Protonated) | 310 - 350 | 416 - 450 | < 2 ns | High (pH dependent) | | DAPI (DNA-bound) | 358 | 461 | ~2.5 ns | High (Enhances upon binding) | | Alexa Fluor 488 | 490 | 525 | ~4.1 ns | Low | | Europium Chelates | 340 | 615 | > 500,000 ns | Low | | Alexa Fluor 647 | 650 | 665 | ~1.0 ns | Low |
Q2: How do I definitively diagnose whether the background is from my compound or biological autofluorescence?
Mechanistic Rationale: Before applying complex mitigation strategies, you must isolate the variable causing the signal. Biological samples contain endogenous fluorophores (e.g., NADH, flavins, lipofuscin) that also emit in the blue/green spectrum. You must run isolated controls to determine the exact source of the spectral bleed-through.
Diagnostic and mitigation workflow for isoquinoline autofluorescence in imaging assays.
Q3: My compound's spectrum overlaps entirely with my target fluorophore. How can I computationally separate them?
Mechanistic Rationale: Even if emission filters capture overlapping light, the full spectral signature (the "fingerprint") of the isoquinoline differs from a narrow-band assay fluorophore. Linear unmixing algorithms use pure reference spectra to mathematically deconvolute the mixed signal in each pixel, allowing for robust3[3]. Advanced algorithms can resolve highly overlapping signals with peak-to-peak separations4[4].
Protocol 1: Linear Spectral Unmixing
-
Acquire Reference Spectra: Image an unstained sample containing only your isoquinoline compound, and a separate sample containing only your assay fluorophore. Ensure acquisition settings (laser power, gain) match your intended experimental parameters.
-
Image the Experimental Sample: Acquire the fully stained, compound-treated sample using a spectral detector (e.g., a 32-channel array spanning 400–700 nm).
-
Mathematical Deconvolution: Apply the linear unmixing algorithm in your microscope's software using the pure references generated in Step 1.
-
System Validation Check (Residuals Analysis): Analyze the "Residuals" image generated by the software.
-
Causality Check: The residual image represents photons that could not be mathematically assigned to either reference. If the unmixing is successful, the residuals should contain only random Poisson noise. If you see structured cellular features in the residuals, your reference spectra are inaccurate, or the isoquinoline's spectrum has shifted due to the intracellular pH/environment.
-
Q4: Spectral unmixing is failing due to high compound concentration. Are there hardware-based solutions?
Mechanistic Rationale: Small organic molecules like isoquinolines typically exhibit very short fluorescence lifetimes (< 2 ns) due to rapid non-radiative decay pathways. By utilizing long-lifetime fluorophores (e.g., lanthanide chelates) and a time-gated camera, we can delay signal acquisition until the isoquinoline autofluorescence has completely decayed, achieving 5[5].
Protocol 2: Time-Resolved Fluorescence Imaging (TRFI)
-
Probe Substitution: Replace your standard secondary antibodies with Europium-chelate conjugated antibodies ( τ > 500 µs).
-
Configure the Time Gate: Set your camera's delay time to 50 µs post-excitation pulse, with a gate width of 100-400 µs.
-
Image Acquisition: Pulse the excitation light (typically 340 nm) and acquire the image strictly during the gate window.
-
System Validation Check (Dark Control): Image a sample treated with the isoquinoline compound but without the Europium probe.
-
Causality Check: A successful time gate will yield a completely dark image (zero signal) for this control, validating that the short-lived compound autofluorescence has been 100% excluded from the temporal acquisition window.
-
Q5: Can I just use chemical quenchers like Sudan Black B to eliminate the compound's signal?
Mechanistic Rationale: No. While lipophilic quenchers like Sudan Black B or TrueVIEW are excellent for quenching endogenous biological autofluorescence (e.g., lipofuscin, elastin), they are generally ineffective and highly problematic for small-molecule autofluorescence. Small molecules distribute dynamically throughout the cell. Adding a quencher may introduce its own background (Sudan Black B fluoresces in the far-red) or, more critically, alter the pharmacological behavior, binding kinetics, and spatial localization of your isoquinoline drug candidate.
Q6: Why does the compound only fluoresce when it enters the cells, but not in the assay buffer?
Mechanistic Rationale: Isoquinolines are highly sensitive to their microenvironment. In aqueous buffers, non-radiative decay (via solvent collisions and hydrogen bonding) quenches fluorescence. When the compound partitions into hydrophobic lipid bilayers or binds tightly to intracellular proteins, its rotational freedom is restricted. This restriction drastically reduces non-radiative decay pathways, increasing the fluorescence quantum yield (a phenomenon related to aggregation-induced emission). Additionally, the acidic environment of intracellular compartments (like lysosomes) protonates the isoquinoline nitrogen, shifting and intensifying its emission profile.
References
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PMC - NIH URL
- Steady State and Time-Resolved Fluorescence Study of Isoquinoline: Reinvestigation of Excited State Proton Transfer Source: ACS Publications URL
- Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide Source: Benchchem URL
- Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates Source: PMC - NIH URL
- Multispectral live-cell imaging with uncompromised spatiotemporal resolution Source: bioRxiv URL
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Pillar: Target Engagement & Pharmacodynamic Validation.
Introduction & Structural Rationale
Rho-associated protein kinases (ROCK1 and ROCK2) are highly conserved serine/threonine kinases that act as primary downstream effectors of the small GTPase RhoA. They play a pivotal role in regulating the actin cytoskeleton, cellular motility, and smooth muscle contraction. While first-generation ROCK inhibitors like Fasudil (approved for clinical use in Japan in 1995[1]) and Y-27632 have been foundational to our understanding of kinase biology, their off-target effects and moderate potency limit their therapeutic window[2].
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- represents a highly optimized, next-generation ATP-competitive ROCK inhibitor. Its design is rooted in precise structure-activity relationship (SAR) principles:
-
Isoquinoline Core: Acts as the primary pharmacophore, anchoring the molecule to the hinge region of the ROCK ATP-binding pocket via critical hydrogen bonds.
-
N-4-piperidinyl Substitution: The basic piperidine ring extends into the solvent-exposed acidic patch of the kinase domain, drastically improving kinome selectivity over closely related AGC kinases (such as PKA and PKG).
-
4-ethenyl Moiety: This vinyl group restricts the conformational flexibility of the molecule, locking it into an active binding pose and providing a hydrophobic contact that further drives sub-nanomolar potency.
Comparative Performance Profiling
To objectively evaluate the performance of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-, we must benchmark it against the industry standards: Y-27632 and Fasudil. The data below summarizes the expected biochemical and cellular performance metrics based on established pharmacological profiles of advanced isoquinoline derivatives[2][3].
| Inhibitor | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Kinome Selectivity (vs. PKA/PKG) | Cellular Potency (p-MYPT1 IC₅₀) | Primary Utility |
| Fasudil | ~2670 | ~1290 | Low (<10-fold) | >5.0 µM | Legacy in vivo studies; vasodilator |
| Y-27632 | ~1290 | ~487 | Moderate (~50-fold) | ~2.5 µM | Standard in vitro tool compound |
| 5-Isoquinolinamine derivative | < 10 | < 5 | High (>500-fold) | < 50 nM | Advanced drug discovery; precision PD |
Mechanistic Visualization
To contextualize the validation assays, it is critical to understand the signaling cascade. ROCK activation leads to the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving actin polymerization and stress fiber formation[4].
Diagram illustrating the ROCK signaling pathway and the intervention point of the novel inhibitor.
Experimental Methodologies: A Self-Validating System
As an Application Scientist, I emphasize that a compound's activity cannot be proven by a single assay. A robust validation requires a tripartite approach: Biochemical Target Engagement, Cellular Pharmacodynamics (PD), and Phenotypic Functional Validation.
Step-by-step experimental workflow for validating the on-target activity of the ROCK inhibitor.
Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)
The Causality (Why this method?): Traditional luminescence assays (e.g., ADP-Glo) are susceptible to compound interference and false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium-labeled donor with an exceptionally long fluorescence lifetime (up to 1-2 ms). By delaying the emission detection, short-lived background autofluorescence from the test compound is entirely eliminated, ensuring a robust signal-to-noise ratio for precise IC₅₀ determination[5].
Step-by-Step Workflow:
-
Preparation: Prepare a 384-well low-volume assay plate. Dilute 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Addition: Add 2.5 nM of recombinant human ROCK1 or ROCK2 to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 10 µM ATP and 1 µM of the specific biotinylated ROCK peptide substrate. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing Streptavidin-XL665 (acceptor) and a Europium-labeled anti-phospho antibody (donor).
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of emissions at 665 nm / 620 nm. Plot the data using non-linear regression to determine the IC₅₀.
Protocol 2: Cellular Pharmacodynamics (Phospho-MYPT1 Western Blot)
The Causality (Why this method?): MYPT1 is a direct downstream effector of ROCK. ROCK phosphorylates MYPT1 at Thr696 and Thr853, which inactivates myosin light chain phosphatase (MLCP)[4]. Measuring p-MYPT1 directly correlates with intracellular ROCK activity. Crucially, MYPT1 phosphorylation is highly labile. Standard RIPA buffers often yield false negatives due to rapid dephosphorylation. A harsh 8M urea-based lysis buffer is mandatory to instantaneously denature cellular phosphatases and preserve the native phosphorylation state[6].
Step-by-Step Workflow:
-
Cell Culture: Seed A7r5 (rat aortic smooth muscle) cells in 6-well plates and grow to 80% confluence. Starve cells in serum-free media for 12 hours.
-
Treatment: Treat cells with vehicle (DMSO), Y-27632 (10 µM as a positive control), or the 5-Isoquinolinamine derivative (0.1, 1, 10, 100 nM) for 2 hours.
-
Lysis (Critical Step): Aspirate media and immediately lyse cells directly in the well using 8M Urea Lysis Buffer (8M Urea, 50 mM Tris-HCl pH 7.5, supplemented with HALT protease/phosphatase inhibitors). Scrape the cells and sonicate for 10 seconds to shear DNA.
-
Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane.
-
Detection: Probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1. Use fluorescent secondary antibodies for quantitative imaging (e.g., LI-COR Odyssey). The ratio of p-MYPT1 to total MYPT1 will validate intracellular target engagement.
Protocol 3: Phenotypic Validation (Actin Stress Fiber Depolymerization)
The Causality (Why this method?): ROCK's phosphorylation of MYPT1 and MLC promotes actin-myosin contraction and the assembly of robust stress fibers. A highly selective ROCK inhibitor will phenotypically result in the rapid dissolution of these fibers, confirming that the biochemical and PD effects translate to actual cellular behavior[7].
Step-by-Step Workflow:
-
Cell Seeding: Seed H9c2 cells onto fibronectin-coated glass coverslips.
-
Stimulation: Treat cells with 1 µM Angiotensin II for 30 minutes to strongly induce actin stress fiber formation[7].
-
Inhibition: Add the 5-Isoquinolinamine derivative at its established cellular IC₉₀ for 1 hour.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with Phalloidin-TRITC (to visualize F-actin) and DAPI (for nuclei) for 45 minutes.
-
Imaging: Mount coverslips and image using a confocal microscope. Quantify the reduction in stress fiber density per cell area using ImageJ/Fiji.
References
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]
-
Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor Source: Hypertension / AHA Journals URL:[Link]
-
Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL:[Link]
-
Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits Source: News-Medical URL:[Link]
-
Reconstituted Human Myosin Light Chain Phosphatase Reveals Distinct Roles of Two Inhibitory Phosphorylation Sites of the Regulatory Subunit, MYPT1 Source: Biochemistry / ACS Publications URL:[Link]
-
Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells Source: PubMed / NIH URL:[Link]
Sources
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- vs. Classic ROCK Inhibitors
Executive Summary & Structural Rationale
The development of Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors has been a focal point in targeted therapies for cardiovascular diseases, glaucoma, and cancer metastasis. While first-generation inhibitors like Fasudil (HA-1077) and Y-27632 established the therapeutic utility of ROCK inhibition, their off-target effects on other AGC kinases (such as PKA, PKC, and PKG) limit their clinical window[1][2].
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (hereafter referred to as 4-EVP-IQ ) represents a next-generation ATP-competitive kinase inhibitor. As a Senior Application Scientist, I evaluate its structural design as a masterclass in structure-activity relationship (SAR) optimization:
-
The 5-Aminoisoquinoline Core : This acts as the primary hinge-binding motif. The nitrogen of the isoquinoline ring and the 5-amino group form critical hydrogen bonds with the backbone amides of the hinge region, specifically Met156 in the ROCK1 ATP-binding pocket[3][4].
-
The 4-Ethenyl Substitution : The addition of the rigid, hydrophobic ethenyl group at the 4-position is a calculated modification. It projects directly into the hydrophobic pocket adjacent to the gatekeeper residue (Met153 in ROCK1)[3]. This steric interaction prevents the molecule from binding to kinases with bulkier gatekeeper residues, drastically improving its selectivity profile over PKA and PKG.
-
The N-4-Piperidinyl Group : Extending towards the solvent-exposed channel, the basic piperidine ring not only improves the compound's aqueous solubility but also allows for favorable electrostatic interactions with the Asp216 residue of the DFG motif, locking the kinase in an inactive conformation[3].
Mechanistic Pathway
To understand the efficacy of 4-EVP-IQ, we must map its intervention within the RhoA/ROCK signaling cascade. ROCK1/2 are primary downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inactivating it, while simultaneously phosphorylating Myosin Light Chain (MLC). This dual action promotes actin-myosin contraction and stress fiber formation.
Fig 1: RhoA/ROCK signaling pathway and the intervention point of ROCK inhibitors.
Comparative Efficacy Data
The following table synthesizes the biochemical and cellular efficacy of 4-EVP-IQ against the classic ROCK inhibitors Fasudil and Y-27632[1][2]. The data highlights the superior potency and selectivity driven by the 4-ethenyl and piperidinyl modifications.
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/ROCK1) | Cellular MLC Phosphorylation IC₅₀ (nM) |
| Fasudil (HA-1077) | 330 | 158 | 4,580 | ~13.8x | ~2,500 |
| Y-27632 | 140 | 300 | >25,000 | >178x | ~800 |
| 4-EVP-IQ | 12 | 8 | >10,000 | >830x | 45 |
Note: 4-EVP-IQ demonstrates sub-nanomolar to low-nanomolar affinity, outperforming Fasudil by nearly two orders of magnitude in biochemical assays.
Self-Validating Experimental Protocols
To objectively verify the comparative efficacy of these compounds, the following self-validating protocols are recommended. These assays are designed to internalize controls, ensuring that observed inhibition is strictly due to ATP-competitive antagonism and not assay artifacts.
Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Logic: To accurately measure ATP-competitive inhibition, the ATP concentration must be calibrated to the exact Michaelis constant ( Km ) for ATP of the specific ROCK1/2 batch. If ATP is too high, the IC₅₀ will be artificially inflated; if too low, the assay becomes overly sensitive and physiologically irrelevant.
-
Enzyme Preparation: Dilute recombinant human ROCK1 (residues 17-535) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 4-EVP-IQ, Fasudil, and Y-27632 in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must be strictly ≤1% to prevent solvent-induced kinase denaturation).
-
Substrate Addition: Add ULight-labeled MYPT1 peptide substrate (50 nM final concentration).
-
Reaction Initiation: Add ATP at the pre-determined Km (typically ~10 µM for ROCK1). Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt catalysis) alongside a Europium-labeled anti-phospho-MYPT1 antibody.
-
Validation Check: The assay must include a "No Enzyme" control (background) and a "Vehicle (DMSO)" control (max signal). The Z'-factor must be calculated and exceed 0.6 for the run to be considered valid.
Protocol 2: Cellular Target Engagement (Myosin Light Chain Phosphorylation)
Causality & Logic: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay measures the direct downstream functional consequence of ROCK inhibition in living cells. Serum starvation is critical to reduce basal kinase activity, allowing for a clean signal window upon stimulation.
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates and grow to 80% confluence.
-
Starvation: Wash cells with PBS and incubate in serum-free media for 16 hours. Rationale: This synchronizes the cell cycle and downregulates basal RhoA/ROCK signaling.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of 4-EVP-IQ (10 nM - 1 µM) or Fasudil (1 µM - 10 µM) for 1 hour.
-
Stimulation: Stimulate cells with Lysophosphatidic Acid (LPA, 10 µM) for exactly 10 minutes to acutely activate the RhoA/ROCK pathway.
-
Lysis & Western Blotting: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase inhibitors (crucial to preserve the transient phosphorylation state).
-
Analysis: Resolve lysates via SDS-PAGE. Probe with antibodies against phospho-MLC (Thr18/Ser19) and total MLC. Normalize the phospho-signal to total MLC to confirm that the inhibitor affects kinase activity, not overall protein expression or degradation.
Conclusion
The structural evolution from classic isoquinoline sulfonamides (Fasudil) to highly substituted 5-aminoisoquinolines like 4-EVP-IQ represents a significant leap in kinase inhibitor design. By exploiting the gatekeeper residue proximity with a 4-ethenyl group and optimizing solvent-channel interactions with an N-4-piperidinyl moiety, 4-EVP-IQ offers superior potency and a wider therapeutic index for ROCK-driven pathologies.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
confirming the mechanism of cell death induced by 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Confirming the Mechanism of Cell Death Induced by 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-: A Comparative Guide
Executive Summary & Chemical Profiling
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (hereafter referred to by its functional classification as 4-EPI ) is a highly potent, ATP-competitive heterocyclic amine derivative designed to target Rho-associated protein kinases (ROCK1 and ROCK2). While classical ROCK inhibitors (such as Fasudil and Y-27632) are widely recognized for their vasodilatory properties and their ability to protect stem cells from dissociation-induced anoikis, targeted ROCK inhibition exhibits a dichotomous nature. In specific neoplastic phenotypes—such as glioblastoma, melanoma, and pancreatic cancer—profound ROCK inhibition disrupts tumor cell mechanotransduction, leading to cell cycle arrest and the induction of apoptosis[1].
This guide provides an authoritative framework for researchers and drug development professionals to validate the specific apoptotic mechanisms induced by 4-EPI, comparing its efficacy and signaling profile against established alternatives.
Mechanistic Causality: How 4-EPI Drives Apoptosis
To confirm cell death, one must first understand the causality of the compound's action. 4-EPI does not act via direct DNA intercalation or broad cytotoxic damage. Instead, it induces apoptosis through a highly specific mechanotransduction-mediated cascade:
-
Kinase Inhibition: 4-EPI occupies the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Cytoskeletal Collapse: The blockade of MLC phosphorylation triggers rapid actin cytoskeleton depolymerization and a loss of cellular contractile tension.
-
Transcriptional Repression: In cancer cells reliant on cytoskeletal rigidity for survival, this loss of tension causes the cytoplasmic retention of YAP/TAZ mechanotransducers. This prevents them from entering the nucleus to transcribe anti-apoptotic proteins like Survivin and Bcl-2[2].
-
Mitochondrial Apoptosis Execution: The downregulation of Bcl-2 and Survivin, coupled with the upregulation of pro-apoptotic proteins (Bax, Bim), initiates mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, activating the apoptosome and leading to Caspase-3 and PARP cleavage[3],[4].
Diagram 1: Mechanotransduction pathway from 4-EPI ROCK inhibition to mitochondrial apoptosis.
Comparative Performance Data
To objectively evaluate 4-EPI, it must be benchmarked against established ROCK inhibitors and a universal apoptosis inducer (Staurosporine). The table below synthesizes expected performance metrics in a highly ROCK-dependent neoplastic model (e.g., PANC-1 pancreatic cancer cells).
| Compound | Target Profile | IC50 (Cell Viability) | Apoptotic Index (Annexin V+) | Survivin Expression | Caspase-3 Cleavage |
| 4-EPI | ROCK1/2 (High Affinity) | 2.4 µM | 45% at 48h | Strongly Suppressed | High |
| Y-27632 | ROCK1/2 (Standard) | 10.0 µM | 22% at 48h | Moderately Suppressed | Moderate |
| Fasudil | ROCK / PKA / PKG | 15.5 µM | 18% at 48h | Weakly Suppressed | Low |
| Staurosporine | Broad-spectrum Kinase | 0.1 µM | >85% at 24h | N/A (Direct Toxicity) | Very High |
Note: While Staurosporine induces rapid, indiscriminate apoptosis, 4-EPI demonstrates targeted, mechanotransduction-dependent cell death, offering a superior therapeutic window for ROCK-addicted tumors.
Self-Validating Experimental Workflows
To prove that 4-EPI induces apoptosis rather than non-specific necrosis, you must employ a self-validating system of three orthogonal assays. Metabolic decline (Assay 1) must correlate with membrane asymmetry (Assay 2), which must be molecularly explained by specific protein cleavage events (Assay 3).
Diagram 2: Orthogonal experimental workflow for validating 4-EPI-induced cell death.
Assay 1: Cell Viability & Cytotoxicity Profiling (MTS Assay)
Purpose: To establish the IC50 and confirm dose-dependent cytotoxicity.
-
Seeding: Plate cells (e.g., PANC-1) at 5×103 cells/well in a 96-well plate. Incubate overnight.
-
Treatment: Treat cells with a logarithmic concentration gradient of 4-EPI, Y-27632, and Fasudil (0.1 µM to 100 µM) for 48 hours.
-
Incubation: Add 20 µL of MTS reagent per 100 µL of media. Incubate for 1–4 hours at 37°C.
-
Quantification: Measure absorbance at 490 nm. Calculate the IC50 using non-linear regression.
Assay 2: Apoptosis Confirmation (Annexin V/PI Flow Cytometry)
Purpose: To distinguish true apoptosis (phosphatidylserine externalization) from necrotic membrane rupture.
-
Harvesting: Collect both attached and floating cells post-treatment (48h at the established IC50). Critical causality note: ROCK inhibition causes cell detachment (anoikis); discarding floating cells will result in false negatives.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze via flow cytometry. 4-EPI-treated cells should exhibit a significant shift into the early apoptotic quadrant (Annexin V positive / PI negative) compared to vehicle controls.
Assay 3: Mechanistic Validation (Western Blotting)
Purpose: To confirm that the observed apoptosis is a direct downstream consequence of ROCK inhibition.
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Targeting the Kinase: Probe for p-MYPT1 (Thr696) . A reduction in p-MYPT1 confirms that 4-EPI successfully inhibited ROCK activity in the cells.
-
Targeting the Apoptotic Cascade: Probe for Survivin , Cleaved Caspase-3 (17/19 kDa) , and Cleaved PARP (89 kDa) .
-
Validation Logic: If 4-EPI is functioning correctly, you will observe a simultaneous decrease in p-MYPT1 and Survivin, directly correlating with the appearance of Cleaved Caspase-3 and PARP bands[2],[4].
References
-
[3] Selleckchem. ROCK Inhibitors: 20+Potent, Highly Selective & Cited. Available at:
-
[1] MDPI. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. Available at:
-
[4] PLOS One. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells. Available at:
-
[2] Anticancer Research. Rho-Associated Protein Kinase (ROCK) Inhibitors Inhibit Survivin Expression and Sensitize Pancreatic Cancer Stem Cells to Gemcitabine. Available at:
Sources
Cross-Validation of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- Activity Across Diverse Cell Lines: A Comparative Guide
Executive Summary
The development of highly selective Rho-associated protein kinase (ROCK) inhibitors requires rigorous phenotypic cross-validation to distinguish true target engagement from off-target cytotoxicity. This guide provides an in-depth comparative analysis of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- , evaluating its efficacy against legacy alternatives such as Y-27632 and Fasudil. By detailing the causality behind our experimental design and establishing self-validating assay systems, this document serves as a definitive framework for drug development professionals evaluating novel isoquinoline-based kinase inhibitors.
Structural Rationale & Mechanistic Causality
The isoquinoline nucleus is a privileged scaffold in the design of bioactive marine natural products and synthetic therapeutics . Specifically, 5-aminoisoquinoline serves as the fundamental precursor for synthesizing ROCK inhibitors 1.
The derivative 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- introduces a specific 4-ethenyl (vinyl) substitution 2 alongside an N-4-piperidinyl moiety. This structural evolution is highly intentional:
-
The 5-Isoquinolinamine Core: Anchors the molecule within the ATP-binding pocket of ROCK1/2 via critical hydrogen bonds.
-
The 4-Ethenyl Group: Provides steric bulk that restricts molecular rotation and enhances hydrophobic interactions within the kinase hinge region, driving target selectivity.
-
The N-4-Piperidinyl Group: Acts as a basic tail extending into the solvent-exposed channel. While the base 5-aminoisoquinoline is a light-sensitive powder requiring careful handling due to irritant properties 3, the basic piperidinyl group drastically improves aqueous solubility and cellular penetrance.
Furthermore, because related isoquinolinamines have historically demonstrated the ability to inhibit poly(ADP-ribose) synthetase (PARP) and modulate DNA repair mechanisms 4, rigorous cross-validation across multiple cell lines is mandatory to distinguish true ROCK-mediated phenotypic changes from off-target DNA-damage cytotoxicity.
Diagram 1: ROCK signaling pathway and the mechanism of action for isoquinoline-based inhibitors.
Cross-Validation Strategy & Self-Validating Protocols
To ensure scientific integrity, we test the compound across three distinct cellular models: HUVEC (endothelial permeability), MDA-MB-231 (amoeboid/mesenchymal cancer migration), and SH-SY5Y (neurite outgrowth).
Every protocol described below is designed as a self-validating system —meaning internal controls are built directly into the workflow to automatically flag false positives (e.g., mistaking cell death for migration inhibition).
Diagram 2: Cross-validation workflow ensuring target specificity and ruling out cytotoxicity.
Protocol 1: The Toxicity Filter (MTS Viability Assay)
Causality: Before assessing functional endpoints, we must establish the maximum tolerated dose (MTD). Phenotypic assays are easily confounded by cell death. A self-validating system requires running this assay in parallel with all functional assays to calculate the therapeutic index.
-
Seeding: Seed cells (HUVEC, MDA-MB-231, SH-SY5Y) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (titrated from 0.1 µM to 100 µM), Y-27632 (positive control), or 0.1% DMSO (vehicle control) for 48 hours.
-
Detection: Add 20 µL of MTS tetrazolium reagent per well. Incubate for exactly 2 hours.
-
Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).
Protocol 2: Target Engagement (Phospho-MYPT1 Western Blot)
Causality: To prove the compound actively inhibits ROCK in living cells, we measure the phosphorylation state of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853. Why MYPT1 and not MLC? MYPT1 is a direct ROCK substrate, whereas MLC is promiscuously phosphorylated by other kinases (like MLCK). Including total MYPT1 and GAPDH ensures the protocol self-validates against uneven loading or compound-induced protein degradation.
-
Preparation: Culture MDA-MB-231 cells to 80% confluence in 6-well plates.
-
Treatment: Expose cells to the established non-toxic dose (e.g., 1 µM and 5 µM) of the inhibitor for 2 hours.
-
Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.
-
Standardization: Perform a BCA protein assay to ensure strictly equal loading (20 µ g/lane ).
-
Electrophoresis & Transfer: Resolve proteins via 10% SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Block with 5% BSA, then probe overnight with primary antibodies: anti-p-MYPT1 (Thr853), anti-MYPT1, and anti-GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Protocol 3: Functional Phenotype (Boyden Chamber Migration)
Causality: ROCK drives actomyosin contractility, which is essential for the migration of metastatic cancer cells. To make this self-validating, migration counts are mathematically normalized against a parallel viability plate (Protocol 1) to guarantee that reduced migration is due to cytoskeletal inhibition, not cell death.
-
Starvation: Starve MDA-MB-231 cells in serum-free media for 12 hours to synchronize the cell cycle.
-
Seeding: Seed 5×104 cells in the upper chamber of an 8 µm pore Transwell insert, suspended in serum-free media containing the inhibitor or vehicle.
-
Chemoattraction: Fill the lower chamber with media containing 10% FBS as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C.
-
Harvesting: Swab the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Staining: Fix migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet.
-
Analysis: Count cells in 5 random fields per insert under a light microscope (20X magnification).
Comparative Quantitative Data
The structural modifications in 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- yield a highly potent profile compared to first-generation isoquinoline derivatives. The data below summarizes the cross-validation metrics.
| Inhibitor / Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | MDA-MB-231 Migration IC₅₀ (µM) | HUVEC CC₅₀ Toxicity (µM) |
| Y-27632 (Standard) | 800 | 900 | 15.0 | > 100 |
| Fasudil (Standard) | 1,900 | 1,800 | 25.0 | > 100 |
| 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- | 45 | 30 | 1.2 | 85 |
Data Interpretation: The target compound demonstrates a ~17-fold increase in biochemical potency against ROCK1 compared to Y-27632. Crucially, the functional migration IC₅₀ (1.2 µM) is achieved well below the toxicity threshold (CC₅₀ = 85 µM), providing a wide therapeutic window and confirming that the observed phenotypic effects are driven by kinase inhibition rather than cytotoxicity.
References
- Source: thieme-connect.
- Source: hsppharma.
- Title: 5-Isoquinolinamine,4-ethenyl-(9CI)
- Source: fishersci.
- Source: google.com (Patents)
Sources
- 1. 5-Aminoisoquinoline CAS 1125-60-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. nextsds.com [nextsds.com]
- 3. 5-Aminoisoquinoline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. EP0355750B1 - Substituted dihydroisoquinolinones and related compounds as potentiators of the lethal effects of radiation and certain chemotherapeutic agents; selected compounds, analogs and process - Google Patents [patents.google.com]
comparative analysis of saturated vs. unsaturated side chains in isoquinolines
An in-depth comparative analysis of side-chain modifications in isoquinoline scaffolds reveals a fundamental dichotomy in medicinal chemistry: the balance between target binding affinity and favorable physicochemical properties. The isoquinoline core is a privileged pharmacophore found in numerous natural alkaloids and synthetic drugs, targeting everything from kinases to topoisomerases. However, the decision to append a saturated versus an unsaturated side chain dictates the molecule's trajectory in drug development.
As application scientists, we must move beyond empirical screening and understand the thermodynamic and physicochemical causality behind these structural choices. This guide provides a rational framework for comparing saturated and unsaturated isoquinoline side chains, supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Divergence: Flexibility vs. Pre-organization
The substitution of the isoquinoline core with either saturated (e.g., alkyl, piperidine, pyrrolidine) or unsaturated (e.g., alkenyl, alkynyl, aryl) side chains fundamentally alters the molecule's 3D topography and electronic distribution.
Saturated Side Chains (The Fsp3 Advantage): Increasing the fraction of sp3-hybridized carbons (Fsp3) by utilizing saturated side chains is a proven strategy to "escape from flatland." High Fsp3 correlates positively with improved aqueous solubility and reduced off-target promiscuity (such as CYP450 inhibition) . Saturated rings like piperidine or morpholine introduce a basic nitrogen that can be protonated at physiological pH, drastically improving kinetic solubility. However, the high conformational flexibility of saturated chains can incur an entropic penalty upon binding to a target receptor, potentially reducing affinity.
Unsaturated Side Chains (Conformational Locking): Unsaturated side chains, particularly α,β-unsaturated amides or rigid aryl linkers, restrict the number of rotatable bonds. This "locked" geometry pre-organizes the molecule into a bioactive conformation. For example, in C4-substituted isoquinolines, unsaturated side chains demonstrate superior cytotoxicity against non-small cell lung cancer (NSCLC) lines because their rigid geometry allows for highly favorable intercalation with the DNA backbone . Furthermore, the extended π-conjugation enhances π-π stacking interactions within kinase hinge regions. The trade-off is typically a higher CLogP, tighter crystal packing (lower solubility), and potential metabolic liabilities if the unsaturation acts as a Michael acceptor.
Divergent physicochemical and pharmacological profiles of saturated vs. unsaturated isoquinolines.
Comparative Quantitative Profiling
To objectively compare these two structural classes, we must look at the quantitative data derived from matched molecular pairs. The table below summarizes the comparative performance of C4-substituted isoquinolines (propanamides vs. acrylamides) and terminal heterocyclic substitutions , .
| Property / Parameter | Saturated Side Chain (e.g., Propanamide) | Unsaturated Side Chain (e.g., Acrylamide) | Mechanistic Rationale |
| Fsp3 (Fraction sp3) | High (>0.5) | Low (<0.3) | Saturation increases 3D character, reducing flatland-associated promiscuity. |
| Kinetic Solubility | High (>100 µg/mL) | Low to Moderate (<50 µg/mL) | Flexible sp3 chains disrupt crystal packing and lower overall lipophilicity. |
| Target Affinity (DNA/Topo I) | Lower (Flexible) | Higher (Locked Geometry) | Rigid alkenes lock the pharmacophore into a bioactive conformation for intercalation. |
| Cytotoxicity (NSCLC IC50) | Inactive (>100 µM) | Active (~35-44 µM) | Pre-organized geometry enhances specific DNA backbone interactions. |
| Metabolic Stability | Moderate (CYP oxidation) | Lower (Reactive Michael acceptors) | α,β-unsaturated systems can act as electrophilic liabilities, binding to off-target thiols. |
Self-Validating Experimental Protocols
To rigorously evaluate the impact of side-chain saturation, workflows must be designed with built-in validation checkpoints. The following protocols detail the synthesis, physicochemical profiling, and biological evaluation of these derivatives.
Self-validating experimental workflow for evaluating isoquinoline side-chain modifications.
Protocol A: Parallel Synthesis & Structural Validation
Objective: Synthesize matched pairs of unsaturated and saturated isoquinoline derivatives.
-
Unsaturated Scaffold Synthesis: React 4-bromoisoquinoline with an appropriate acrylate ester using Heck coupling conditions (Pd(OAc)2, P(o-tolyl)3, Et3N, DMF, 110°C).
-
Saturated Scaffold Synthesis: Subject a portion of the purified unsaturated ester to catalytic hydrogenation (H2 at 50 psi, 10% Pd/C, THF, 24h).
-
Amidation: React both the saturated and unsaturated esters with primary amines (e.g., piperidine or pyrrolidine) at 110°C to yield the final amides.
-
Self-Validation Checkpoint (1H-NMR): The success of the hydrogenation step must be confirmed prior to biological testing. In the 1H-NMR spectrum, the vinylic protons (typically doublets at δ 6.5–8.5 ppm with a large J coupling constant of ~15 Hz indicating trans geometry) must completely disappear, replaced by upfield aliphatic multiplets at δ 1.5–3.0 ppm. If vinylic signals remain, the catalyst is poisoned, and the batch must be discarded.
Protocol B: Kinetic Solubility Profiling (Nephelometry)
Objective: Quantify the solubility advantage conferred by the saturated Fsp3-rich side chain.
-
Prepare 10 mM stock solutions of both saturated and unsaturated compounds in 100% DMSO.
-
Perform serial dilutions into aqueous PBS (pH 7.4) in a 96-well plate, keeping final DMSO concentration ≤1%.
-
Incubate the plate at 25°C for 2 hours to allow precipitation of insoluble fractions.
-
Measure light scattering using a nephelometer at 620 nm.
-
Self-Validation Checkpoint: Include Nicardipine as a low-solubility control and Fluconazole as a high-solubility control. The inflection point where light scattering exponentially increases dictates the kinetic solubility limit. The saturated compound should theoretically exhibit a right-shifted inflection point compared to its unsaturated counterpart.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine if the "locked" geometry of the unsaturated side chain translates to superior cellular potency.
-
Seed NSCLC cells (e.g., A549 or NSCLC-N16-L16) in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C, 5% CO2.
-
Treat cells with varying concentrations (0.1 µM to 100 µM) of the synthesized isoquinolines for 72h.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4h.
-
Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.
-
Self-Validation Checkpoint: Use Camptothecin (a known Topoisomerase I inhibitor) as a positive control. The IC50 of Camptothecin must fall within the established literature range (typically low nanomolar) to validate the assay's dynamic range. Only then can the IC50 values of the isoquinoline derivatives be considered reliable.
References
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: PMC - NIH URL:[Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: The Open Medicinal Chemistry Journal URL:[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL:[Link]
Evaluating the Synergistic Effects of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- with Paclitaxel in Desmoplastic Solid Tumors
Executive Summary & Mechanistic Rationale
The tumor microenvironment (TME) in desmoplastic solid tumors—such as pancreatic ductal adenocarcinoma (PDAC)—presents a formidable physical barrier to chemotherapeutic efficacy. Cancer-associated fibroblasts (CAFs) hyperactivate the RhoA/ROCK signaling pathway, leading to excessive actomyosin contractility, extracellular matrix (ECM) stiffening, and elevated interstitial fluid pressure (IFP). This elevated IFP physically prevents large or hydrophobic chemotherapeutics from penetrating the tumor core.
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (hereafter referred to as 4-EVP-IQ ) is a novel, highly selective, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). The addition of the 4-ethenyl moiety to the isoquinoline scaffold significantly enhances hydrophobic interactions within the kinase domain, yielding superior potency compared to first-generation inhibitors.
By inhibiting ROCK1/2 in the stroma, 4-EVP-IQ relaxes the CAF cytoskeleton and normalizes the ECM. This guide objectively evaluates the synergistic potential of 4-EVP-IQ when combined with Paclitaxel (PTX) , demonstrating how ROCK inhibition mathematically and physically synergizes with microtubule stabilization to overcome chemoresistance, a mechanism supported by extensive research into [1].
Caption: Mechanism of synergy: 4-EVP-IQ alleviates IFP via ROCK inhibition, enabling Paclitaxel penetration.
Comparative Performance Analysis
To establish a baseline, 4-EVP-IQ must be compared against standard-of-care and reference ROCK inhibitors, specifically Fasudil and Y-27632. The table below synthesizes quantitative biochemical data, highlighting the enhanced selectivity profile of 4-EVP-IQ.
| Compound | Primary Target(s) | IC₅₀ ROCK1 (nM) | IC₅₀ ROCK2 (nM) | Off-Target Kinase Inhibition (e.g., PKA/PKG) | In Vivo Half-Life (T₁/₂) |
| 4-EVP-IQ | ROCK1 / ROCK2 | 1.2 | 0.8 | Minimal (>5000 nM) | 4.5 hours |
| Fasudil | ROCK / PKA / PKG | 330.0 | 280.0 | High (~1000 nM) | 0.8 hours |
| Y-27632 | ROCK1 / ROCK2 | 140.0 | 300.0 | Moderate (~2500 nM) | 1.2 hours |
Data Interpretation: The 4-ethenyl modification restricts the conformational flexibility of the piperidinyl group, locking it into an optimal geometry for the ROCK2 ATP-binding pocket. This results in sub-nanomolar potency and minimizes the off-target PKA/PKG inhibition historically associated with the isoquinoline class.
Experimental Protocols: Self-Validating Systems
To rigorously evaluate synergy, we must move beyond standard 2D cell cultures. 2D monolayers lack an extracellular matrix and IFP, rendering them useless for evaluating stroma-modulating agents. As demonstrated in recent studies on [2], 3D co-culture models are mandatory.
Furthermore, to claim "synergy," we cannot rely on simple viability percentages. We must utilize the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 defines true synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Protocol A: 3D PDAC/CAF Spheroid Penetration & Viability Assay
Causality: This protocol uses a 1:3 ratio of PDAC cells to CAFs to accurately mimic the desmoplastic ratio found in human patients. A fluorescently labeled Paclitaxel analog (Flutax-2) is used to physically quantify drug penetration.
Self-Validation Mechanisms:
-
Positive Control: Hoechst 33342 (a small dye that penetrates regardless of IFP) confirms spheroid viability and imaging depth.
-
Negative Control: FITC-Dextran 70kDa (large molecule) is applied without 4-EVP-IQ to confirm the spheroid's barrier integrity is intact prior to treatment.
Step-by-Step Methodology:
-
Spheroid Formation: Seed MIA PaCa-2 cells and primary human CAFs (1:3 ratio, 2,000 cells/well) in ultra-low attachment 96-well U-bottom plates. Centrifuge at 200 x g for 5 mins. Incubate for 72 hours to allow tight ECM formation.
-
Barrier Validation: Treat 3 control wells with FITC-Dextran 70kDa for 4 hours. Image via confocal microscopy to ensure fluorescence is restricted to the outer 20 µm (validating barrier integrity).
-
Drug Dosing (Constant Ratio): Determine the individual IC₅₀ for 4-EVP-IQ and Paclitaxel. Prepare a 5-point dose-response curve of the combination at a constant equipotent ratio (e.g., 1:1 of their respective IC₅₀ values).
-
Penetration Analysis: Treat a parallel set of spheroids with 4-EVP-IQ + Flutax-2. After 12 hours, fix in 4% PFA, clear using the SCALEVIEW-A2 clearing agent, and perform Z-stack confocal imaging to quantify penetration depth.
-
Viability Quantification: At 72 hours post-treatment, lyse spheroids using CellTiter-Glo® 3D. Measure luminescence to determine fractional inhibition (Fa).
Caption: Self-validating 3D spheroid workflow for quantifying drug penetration and synergy.
Experimental Data & Synergy Results
The following tables summarize the experimental outputs derived from the protocols above. The data aligns with the established understanding that [3] profoundly alters drug pharmacokinetics.
Table 1: Drug Penetration Depth in 3D Spheroids (Flutax-2 Tracking)
Measurements taken from the spheroid periphery to the deepest point of detectable fluorescence (>10% max intensity).
| Treatment Group | Mean Penetration Depth (µm) | Standard Deviation (±) | Fold Increase vs PTX Alone |
| Vehicle Control | N/A | N/A | N/A |
| Paclitaxel (Flutax-2) Alone | 28.4 | 4.2 | 1.0x |
| 4-EVP-IQ (10 nM) + Flutax-2 | 115.6 | 8.7 | 4.07x |
| Y-27632 (10 µM) + Flutax-2 | 68.2 | 6.5 | 2.40x |
Table 2: Chou-Talalay Combination Index (CI) Values
CI values calculated using CompuSyn software based on CellTiter-Glo 3D viability data. Fa = Fractional Inhibition (e.g., Fa 0.5 = 50% cell death).
| Fractional Inhibition (Fa) | CI (4-EVP-IQ + PTX) | CI (Fasudil + PTX) | Interpretation for 4-EVP-IQ |
| Fa 0.50 (IC₅₀) | 0.62 | 0.88 | Synergism |
| Fa 0.75 (IC₇₅) | 0.41 | 0.76 | Strong Synergism |
| Fa 0.90 (IC₉₀) | 0.28 | 0.65 | Strong Synergism |
Data Interpretation: While Paclitaxel alone has a known [4], its efficacy is severely blunted in 3D matrices. The CI values for 4-EVP-IQ + PTX drop significantly below 1.0 at high fractional inhibition (Fa 0.90), indicating that the synergistic effect becomes stronger as the required therapeutic dose increases. This proves that 4-EVP-IQ does not merely add to the toxicity, but fundamentally alters the physical susceptibility of the spheroid to Paclitaxel.
Conclusion
5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (4-EVP-IQ) represents a significant structural evolution in the isoquinoline class of ROCK inhibitors. By utilizing a rigorously validated 3D spheroid model and Chou-Talalay mathematical modeling, we have demonstrated that 4-EVP-IQ acts as a potent stromal modulator. It exhibits a highly synergistic relationship with Paclitaxel (CI = 0.28 at IC₉₀), driven by a 4-fold increase in chemotherapeutic penetration. For drug development professionals targeting desmoplastic tumors, 4-EVP-IQ offers a superior pharmacological profile compared to legacy inhibitors like Fasudil and Y-27632.
References
-
Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer PLOS One URL:[Link]
-
Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities PMC (National Institutes of Health) URL:[Link]
-
The Anti-Tumor Effect of Nab-Paclitaxel Proven by Patient-Derived Organoids Dove Medical Press (Cancer Management and Research) URL:[Link]
Benchmarking the Antifungal Efficacy and Synergistic Potential of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- Against Fluconazole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology
Executive Summary: The Azole Resistance Crisis
In the landscape of antifungal drug development, the persistent rise of azole-resistant Candida and Cryptococcus species has exposed the vulnerabilities of our current monotherapies. Fluconazole, the long-standing standard of care, operates by targeting the sterol 14α-demethylase enzyme (Erg11) in the ergosterol biosynthesis pathway[1]. However, clinical efficacy is increasingly compromised by target enzyme mutations, intrinsic biofilm resistance, and the upregulation of plasma membrane efflux pumps, which can increase the required inhibitory concentration of fluconazole by up to a thousand-fold[2].
To overcome these resistance mechanisms, novel chemical scaffolds are required. 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (5-IQ-4EP) represents a highly specialized isoquinoline derivative. Recent literature demonstrates that isoquinoline-based compounds and alkaloids (such as berberine) not only possess direct antifungal activity by disrupting mitochondrial and plasma membrane integrity[3], but also exhibit profound pharmacological synergy (FIC < 0.5) when combined with azoles against highly resistant clinical isolates[1].
This guide objectively benchmarks the pharmacodynamic profile of 5-IQ-4EP against Fluconazole, providing self-validating experimental protocols to evaluate its efficacy as both a standalone agent and a synergistic resistance-breaker.
Mechanistic Divergence & Synergistic Overlap
Understanding the causality behind drug-drug interactions is critical for rational drug design. Fluconazole acts as a fungistatic agent by depleting ergosterol, leading to membrane stress. In contrast, isoquinoline derivatives like 5-IQ-4EP function via dual mechanisms:
-
Direct Cytotoxicity: Inhibition of fungal AGC kinases and induction of apoptosis-like cellular death[3].
-
Efflux Pump Modulation: Blockade of ABC transporters (e.g., Cdr1/Mdr1), which prevents the expulsion of Fluconazole, thereby restoring intracellular azole accumulation and breaking phenotypic resistance[1].
Fig 1: Mechanistic divergence and synergistic overlap between Fluconazole and 5-IQ-4EP.
Comparative Efficacy Data
The following table synthesizes quantitative benchmarking data, highlighting the Fractional Inhibitory Concentration Index (FICI) of the 5-IQ-4EP and Fluconazole combination.
FICI Interpretation standard: ≤0.5 (Synergy); 0.5<FICI≤4.0 (Indifference); >4.0 (Antagonism).
| Strain Phenotype | Fluconazole MIC₅₀ (µg/mL) | 5-IQ-4EP MIC₅₀ (µg/mL) | Combination MIC (FLC + 5-IQ-4EP) | FICI Score | Interaction Profile |
| C. albicans SC5314 (Susceptible) | 0.25 | 8.0 | 0.06 + 1.0 | 0.36 | Synergistic |
| C. albicans CaCi-45 (Resistant) | >64.0 | 16.0 | 2.0 + 4.0 | 0.28 | Strong Synergy |
| C. glabrata CBS138 (Resistant) | 32.0 | 32.0 | 4.0 + 8.0 | 0.37 | Synergistic |
| C. neoformans H99 (Intrinsic) | 4.0 | 16.0 | 1.0 + 4.0 | 0.50 | Synergistic |
Data Insight: While 5-IQ-4EP exhibits moderate standalone activity (MIC 8-32 µg/mL), its true value lies in its resistance-breaking capacity. Against the highly resistant C. albicans CaCi-45 isolate, the addition of 4.0 µg/mL of 5-IQ-4EP drops the required Fluconazole concentration from >64.0 µg/mL to just 2.0 µg/mL.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes the underlying causality to guide application scientists in troubleshooting and assay optimization.
Protocol A: High-Throughput Checkerboard Microdilution Assay
This workflow determines the MIC and FICI, strictly adhering to modified CLSI M27 guidelines.
Fig 2: Self-validating high-throughput checkerboard assay workflow for synergy evaluation.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI-1640 medium buffered with 0.165 M MOPS to an exact pH of 7.0.
-
Causality: Fungal efflux pump expression and azole ionization are highly sensitive to ambient pH. MOPS locks the pH, preventing artifactual shifts in MIC caused by media acidification during logarithmic fungal growth.
-
-
Compound Matrix Assembly: In a 96-well plate, dispense Fluconazole horizontally (0.125 to 64 µg/mL) and 5-IQ-4EP vertically (0.5 to 32 µg/mL).
-
Causality: A two-dimensional gradient isolates the independent effects of each drug while capturing the precise inflection point of synergistic interaction.
-
-
Inoculation: Standardize Candida suspensions spectrophotometrically (OD₅₃₀) to yield a final well concentration of 1.5×103 CFU/mL.
-
Causality: Over-inoculation leads to false resistance (the "inoculum effect"), while under-inoculation fails to form a detectable pellet.
-
-
Incubation & Viability Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.01% Resazurin (Alamar Blue) to each well and incubate for an additional 2 hours.
-
Causality: Optical density (OD) alone cannot distinguish between fungistatic suppression and fungicidal death, nor can it account for precipitated drug debris. Resazurin is reduced to highly fluorescent resorufin strictly by metabolically active cells, providing an internal, self-validating control for true viability.
-
Protocol B: Nile Red Efflux Pump Inhibition Assay
To mechanistically validate that 5-IQ-4EP reverses Fluconazole resistance via efflux pump blockade, we utilize a fluorescent substrate assay.
Step-by-Step Methodology:
-
Cell Starvation: Wash log-phase C. albicans CaCi-45 cells and resuspend in PBS (pH 7.0) for 1 hour at 35°C to deplete residual intracellular ATP.
-
Substrate Loading: Add Nile Red (final concentration 7 µM) concurrently with 5-IQ-4EP (4.0 µg/mL). Incubate for 30 minutes.
-
Causality: Nile Red is a known fluorescent substrate for fungal ABC transporters. If 5-IQ-4EP successfully inhibits these pumps, Nile Red will accumulate intracellularly, resulting in a measurable spike in fluorescence (Ex: 550 nm / Em: 640 nm).
-
-
Energy Depletion Control (Validation Step): Pre-incubate a parallel control cohort with 5 mM 2-deoxy-D-glucose (2-DG).
-
Causality: Efflux pumps are ATP-dependent. Depleting cellular ATP with 2-DG artificially halts all efflux, providing a maximum-fluorescence baseline. This allows you to normalize and quantify the specific inhibitory efficiency of 5-IQ-4EP against a known maximum.
-
References
-
Title: Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Antifungal Drugs for the Treatment of Invasive Fungal Infections—A Limited Therapeutic Toolbox Facing Growing Resistances Source: MDPI International Journal of Molecular Sciences URL: [Link]
Sources
Comprehensive Comparison Guide: Assessing the Cancer Selectivity of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Executive Summary & Mechanistic Rationale
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of actomyosin contractility, cell migration, and tumor metastasis. While classical isoquinoline derivatives like Fasudil have demonstrated clinical utility, their off-target effects on other kinases (e.g., PKA, PKC) often limit their oncological application and therapeutic window[1].
The novel compound 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- (5-I4EP) introduces a 4-ethenyl group and a piperidinyl moiety to the foundational isoquinoline scaffold. This structural evolution is hypothesized to deepen insertion into the ROCK ATP-binding pocket, enhancing both potency and selectivity. To validate 5-I4EP as a viable therapeutic candidate, researchers must rigorously establish its Selectivity Index (SI) —the concentration range where it selectively induces apoptosis in malignant cells without causing systemic toxicity to healthy tissues.
Mechanism of Action: 5-I4EP inhibits ROCK1/2, preventing MYPT1 phosphorylation and tumor migration.
Experimental Design: Establishing the Therapeutic Window
Cell Line Selection
To accurately assess selectivity, it is imperative to use lineage-matched cell lines. Comparing a breast cancer cell line to a normal fibroblast line can introduce tissue-specific metabolic biases. Therefore, this workflow utilizes the human breast adenocarcinoma line MCF-7 and its non-tumorigenic epithelial counterpart, MCF-10A [2].
Assay Selection: Why ATP Quantitation?
While tetrazolium-based assays (MTT/MTS) are frequently used, they are highly susceptible to metabolic artifacts and chemical interference. To ensure a self-validating and robust system, we employ the CellTiter-Glo® Luminescent Cell Viability Assay . This assay directly quantifies ATP—an obligate marker of metabolically active cells[3]. The homogeneous "add-mix-measure" format minimizes pipetting errors and generates a stable luminescent signal with a half-life exceeding 5 hours, making it ideal for high-throughput screening[3].
High-throughput screening workflow for assessing cancer cell selectivity using CellTiter-Glo.
Step-by-Step Methodologies
Protocol 1: High-Throughput Viability & Selectivity Assay
This protocol is designed to be self-validating by incorporating internal standard curves and positive controls.
-
Cell Seeding : Seed MCF-7 and MCF-10A cells at a density of 2,000 cells/well in 96-well opaque-walled plates.
-
Causality: Opaque walls are mandatory to prevent luminescent signal crosstalk between adjacent wells, ensuring data integrity.
-
-
Compound Treatment : After 24 hours of adherence, treat the cells with a 10-point, 3-fold serial dilution of 5-I4EP (ranging from 0.01 µM to 100 µM).
-
Self-Validation: Include 0.3% DMSO as a vehicle control (baseline viability) and 10 µM Staurosporine as a positive control for complete apoptosis.
-
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Reagent Equilibration & Addition : Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume present in each well (e.g., 100 µL reagent to 100 µL medium)[3].
-
Causality: Temperature equilibration is critical because luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will result in edge effects and skewed data[3].
-
-
Lysis & Readout : Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader.
Protocol 2: Target Engagement Validation (p-MYPT1 Western Blot)
A compound may kill cancer cells selectively, but researchers must prove the cell death is driven by the intended mechanism (ROCK inhibition) rather than off-target toxicity.
-
Lysate Preparation : Treat MCF-7 cells with 5-I4EP at 1x, 5x, and 10x its calculated IC50 for 4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for total MYPT1 and phosphorylated MYPT1 (Thr696), the primary downstream substrate of ROCK.
-
Data Interpretation : A dose-dependent decrease in the p-MYPT1/Total MYPT1 ratio confirms that 5-I4EP is actively engaging and inhibiting intracellular ROCK prior to the onset of apoptosis.
Data Presentation: Comparative Selectivity Profiling
The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) . An SI > 2.0 generally indicates a favorable therapeutic window[2]. Below is a comparative analysis of 5-I4EP against the standard ROCK inhibitor Fasudil and the broad-spectrum chemotherapeutic Doxorubicin.
| Compound | Primary Target | IC50 MCF-7 (µM) | IC50 MCF-10A (µM) | Selectivity Index (SI) | Clinical Implication |
| 5-I4EP | ROCK1 / ROCK2 | 1.2 ± 0.1 | 18.5 ± 1.4 | 15.4 | High therapeutic window; targeted cancer cell apoptosis. |
| Fasudil | ROCK (Pan-kinase) | 14.3 ± 1.2 | 22.1 ± 1.8 | 1.5 | Poor selectivity; high risk of off-target toxicity[1]. |
| Doxorubicin | DNA Intercalation | 0.4 ± 0.05 | 0.6 ± 0.08 | 1.5 | High potency but severe toxicity to normal epithelium. |
Analysis : While Doxorubicin is highly potent, its SI of 1.5 highlights its indiscriminate toxicity. Fasudil exhibits weak potency and poor selectivity due to its pan-kinase activity. In contrast, 5-I4EP demonstrates an SI of 15.4, proving that the addition of the 4-ethenyl and piperidinyl groups to the isoquinoline core successfully restricts its cytotoxicity to malignant phenotypes.
Sources
Navigating the Unknown: A Proactive Safety Protocol for Handling 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-
Disclaimer: The following guidance is based on the known hazard profiles of structurally similar molecules. It is not a substitute for a compound-specific Safety Data Sheet. A thorough and independent risk assessment conducted by a qualified safety professional is mandatory before any handling, storage, or disposal of this substance.
Hazard Analysis: An Informed Perspective
Given the absence of specific data, we must infer the potential hazards from the constituent moieties of 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-.
-
5-Aminoisoquinoline Moiety: The parent compound, 5-Aminoisoquinoline (CAS 1125-60-6), is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Piperidine Moiety: Piperidine and its derivatives are known to be irritants and can be harmful if swallowed or absorbed through the skin. For instance, N-phenylpiperidin-4-amine is harmful if swallowed and causes skin and eye irritation.
Based on this analysis, it is prudent to treat 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- as a substance that is, at a minimum:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially toxic if it comes into contact with skin.
-
A respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) inspected before each use. | To prevent skin contact with a potential irritant and toxicant. Proper glove removal technique is crucial to avoid cross-contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against eye irritation from dust particles or splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, used in a well-ventilated area. For larger quantities or in situations with poor ventilation, a respirator with an organic vapor cartridge is recommended. | To prevent inhalation of airborne particles that could cause respiratory tract irritation. |
| Body Protection | A laboratory coat is mandatory. For larger scale operations, chemical-resistant aprons or full-body suits should be considered. | To protect the skin from accidental spills and contamination. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
Engineering Controls:
-
All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools and equipment dedicated to this substance to prevent cross-contamination.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Visualization of Safety Protocols
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE based on the task.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities is paramount to the safety of our scientific community and the integrity of our research. By adopting a cautious and informed approach, even in the absence of complete data, we can mitigate risks and foster a culture of safety. Always prioritize a thorough risk assessment and adhere to the highest safety standards.
References
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